molecular formula C8H10FNO B138398 5-Fluoro-2-methoxybenzylamine CAS No. 148870-38-6

5-Fluoro-2-methoxybenzylamine

Cat. No.: B138398
CAS No.: 148870-38-6
M. Wt: 155.17 g/mol
InChI Key: IYQIJUZZRLPXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxybenzylamine Hydrochloride (CAS: 562080-99-3) is a valuable benzylamine derivative serving as a critical building block in medicinal chemistry and pharmaceutical research. Its primary research application is in the discovery and development of novel, potent therapeutics. This compound functions as a key synthetic intermediate for constructing advanced molecular scaffolds. Recent scientific literature highlights its significant role in the structure-activity relationship (SAR) optimization of second-generation Tropomyosin Receptor Kinase (TRK) inhibitors . Research demonstrates that the this compound fragment is a dominant pharmacophoric element; integrating this fragment into novel indazole derivatives has yielded compounds with improved inhibitory activity against resistant mutants of TRKA kinase, a key oncogenic driver in various cancers . This makes the compound a crucial tool for researchers aiming to overcome acquired resistance in targeted cancer therapy programs. The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, using personal protective equipment. Please refer to the Safety Data Sheet for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQIJUZZRLPXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592981
Record name 1-(5-Fluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148870-38-6
Record name 1-(5-Fluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxybenzylamine: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxybenzylamine is a key substituted benzylamine derivative that serves as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aromatic ring, imparts desirable physicochemical properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies such as Tropomyosin Receptor Kinase (TRK) inhibitors. Detailed experimental protocols and pathway visualizations are included to support researchers in their drug discovery and development endeavors.

Chemical Structure and Properties

This compound, with the IUPAC name (5-fluoro-2-methoxyphenyl)methanamine, is an organic compound featuring a benzylamine core functionalized with a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring.

The molecular structure of this compound is depicted below:

2D Structure: 2D structure of this compound

3D Structure: 3D structure of this compound

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, experimental physical properties such as melting and boiling points are not widely published. For reference, the properties of its direct synthetic precursor, 5-Fluoro-2-methoxybenzaldehyde, are included.

PropertyValueReference
IUPAC Name (5-fluoro-2-methoxyphenyl)methanamine
CAS Number 148870-62-4
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol Calculated
Appearance Not specified (likely a liquid or low-melting solid)
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
Precursor M.P. 44-50 °C (for 5-Fluoro-2-methoxybenzaldehyde)
Precursor B.P. 118 °C at 14 mmHg (for 5-Fluoro-2-methoxybenzaldehyde)

Synthesis and Experimental Protocols

The most common and efficient laboratory synthesis of this compound is achieved through the reductive amination of its corresponding aldehyde, 5-Fluoro-2-methoxybenzaldehyde. This method involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ to the desired primary amine.

Synthesis Workflow

The logical flow for the synthesis is straightforward, starting from the commercially available aldehyde.

G Start 5-Fluoro-2-methoxybenzaldehyde Reaction Reductive Amination Start->Reaction Reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH(OAc)3) Reagents->Reaction Purification Workup & Purification (e.g., Extraction, Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on standard reductive amination methodologies.

  • Reaction Setup: To a solution of 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration), add an ammonia source, such as ammonium acetate (5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Once imine formation is evident, add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Completion: Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Expected Signals: The spectrum is expected to show signals for the aromatic protons (with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling), a singlet for the methoxy group protons, a singlet or doublet for the benzylic CH₂ protons, and a broad singlet for the amine (NH₂) protons.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated solution (20-50 mg).

    • Data Acquisition: Record the spectrum on the same NMR spectrometer, typically requiring a larger number of scans than ¹H NMR.

    • Expected Signals: The spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will appear as doublets due to coupling with the fluorine atom (¹³C-¹⁹F coupling). Signals for the methoxy carbon and the benzylic carbon are also expected.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Expected Absorptions: Key characteristic peaks would include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and C-O and C-F stretching bands.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Expected Ion: In ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z 156.08. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Application in Drug Development: TRK Inhibitors

This compound is a valuable building block for the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. The fragment is a dominant pharmacophoric element in the development of second-generation TRK inhibitors, which are designed to overcome acquired resistance to earlier treatments.

The Tropomyosin Receptor Kinase (TRK) Signaling Pathway

The TRK family of receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. In cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in constitutively active Trk fusion proteins that act as oncogenic drivers. These fusion proteins activate downstream signaling pathways that promote cell proliferation, survival, and metastasis.

The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of three major downstream signaling cascades:

  • RAS/MAPK Pathway: Promotes cell proliferation and growth.

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

  • PLCγ/PKC Pathway: Influences cell differentiation and other cellular functions.

In TRK fusion-positive cancers, these pathways are constitutively active, leading to uncontrolled tumor growth. TRK inhibitors are designed to block the ATP-binding site of the Trk kinase domain, thereby inhibiting its activity and shutting down these downstream signals.

TRK Signaling Pathway Diagram

TRK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor (TrkA, TrkB, TrkC) RAS RAS TRK->RAS Phosphorylates PI3K PI3K TRK->PI3K Phosphorylates PLCG PLCγ TRK->PLCG Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binds & Activates TRKi TRK Inhibitor (e.g., Larotrectinib) TRKi->TRK Inhibits

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxybenzylamine from 5-fluoro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Fluoro-2-methoxybenzylamine, a valuable building block in pharmaceutical and agrochemical research, from its nitrile precursor, 5-fluoro-2-methoxybenzonitrile. This document details established reduction methodologies, including experimental protocols and comparative data, to assist researchers in selecting and implementing the most suitable synthetic route for their applications.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom and the methoxy group on the benzene ring significantly influences its chemical properties, enhancing reactivity and selectivity in subsequent chemical transformations. The primary route to this amine involves the reduction of the corresponding benzonitrile, a transformation for which several reliable methods exist. This guide will focus on two principal and widely adopted methods: metal hydride reduction using Lithium Aluminum Hydride (LAH) and catalytic hydrogenation.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, 5-fluoro-2-methoxybenzonitrile, is presented in Table 1. This data is crucial for reaction planning, characterization, and safety considerations.

Table 1: Physicochemical Properties of 5-Fluoro-2-methoxybenzonitrile

PropertyValueReference(s)
Molecular Formula C₈H₆FNO[1][2]
Molecular Weight 151.14 g/mol [1][2]
Appearance Light orange to yellow to green powder to crystal[1]
Melting Point 115 - 120 °C[1][3]
Purity ≥ 98% (GC)[1][2]
CAS Number 189628-38-4[2]

Synthetic Methodologies

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The two primary methods detailed below, Lithium Aluminum Hydride reduction and catalytic hydrogenation, are both effective for the synthesis of this compound from 5-fluoro-2-methoxybenzonitrile.

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent reducing agent capable of reducing a wide variety of functional groups, including nitriles, to their corresponding primary amines.[4][5][6] The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine salt.

Reaction Scheme:

The following is a general procedure for the LAH reduction of a nitrile, adapted for the synthesis of this compound.[4]

Materials:

  • 5-fluoro-2-methoxybenzonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a stirred suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, a solution of 5-fluoro-2-methoxybenzonitrile (1 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled back to 0 °C.

  • The excess LAH is carefully quenched by the sequential and dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).

  • The resulting suspension is filtered through a pad of Celite and the filter cake is washed with ethyl acetate or DCM.

  • The organic layer is separated, washed twice with water (10 volumes each) and then with brine solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography. An acid-base work-up can also be employed to separate the amine product from any unreacted nitrile.

Note: LAH is a highly reactive and pyrophoric reagent that reacts violently with water. It should be handled with extreme caution in a moisture-free environment. For larger-scale synthesis, alternative, safer reagents are often preferred.[4]

While specific yield data for the reduction of 5-fluoro-2-methoxybenzonitrile was not found in the provided search results, nitrile reductions using LAH are generally high-yielding. For example, the reduction of octanenitrile to octylamine has been reported with yields of 89-92%.[7]

Table 2: Expected Performance of LAH Reduction

ParameterExpected Value
Yield High (typically >80%)
Purity Good to Excellent (after purification)
Reaction Time ~4 hours
Scalability Limited due to safety concerns with LAH[4]
Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitriles.[6] This method employs a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, and hydrogen gas (H₂) to effect the reduction.[4][8] It is generally considered a safer and more scalable alternative to LAH reduction.

Reaction Scheme:

The following is a general procedure for the catalytic hydrogenation of a nitrile.

Materials:

  • 5-fluoro-2-methoxybenzonitrile

  • Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • A solution of 5-fluoro-2-methoxybenzonitrile in a suitable solvent (e.g., ethanol or methanol) is placed in a hydrogenation vessel.

  • The catalyst (e.g., 5-10 mol% of Pd/C) is carefully added to the solution.

  • The vessel is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The reaction mixture is stirred under a positive pressure of hydrogen (typically 1-5 atm) at a suitable temperature (ranging from room temperature to elevated temperatures, depending on the catalyst and substrate).

  • The reaction progress is monitored by TLC or GC/MS.

  • Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to afford the crude this compound.

  • The product can be further purified by distillation or column chromatography if necessary.

Specific yield and purity data for the catalytic hydrogenation of 5-fluoro-2-methoxybenzonitrile were not available in the search results. However, catalytic hydrogenation of nitriles is a well-established and efficient method.

Table 3: Expected Performance of Catalytic Hydrogenation

ParameterExpected Value
Yield Good to High
Purity Good to Excellent (after catalyst removal)
Reaction Time Variable (dependent on catalyst, pressure, and temperature)
Scalability Highly scalable and suitable for industrial applications

Method Comparison

The choice between LAH reduction and catalytic hydrogenation depends on several factors, including the scale of the synthesis, available equipment, and safety considerations.

Table 4: Comparison of Synthetic Methods

FeatureLithium Aluminum Hydride (LAH) ReductionCatalytic Hydrogenation
Reagent Handling Pyrophoric, reacts violently with water; requires anhydrous conditions and careful quenching.[4]Catalyst can be pyrophoric (especially Raney Ni); requires handling of flammable hydrogen gas under pressure.
Selectivity LAH is a very strong reducing agent and may reduce other functional groups.[4]Can be more selective depending on the catalyst and reaction conditions.
Scalability Not recommended for large-scale synthesis due to safety hazards.[4]Well-suited for large-scale and industrial production.
Work-up Involves quenching and filtration of aluminum salts.[4]Simple filtration to remove the heterogeneous catalyst.
Equipment Standard laboratory glassware.Requires a specialized hydrogenation apparatus.

Visualizing the Synthesis

Reaction Pathway

The following diagram illustrates the general transformation from the nitrile to the primary amine.

Reaction_Pathway Start 5-Fluoro-2-methoxybenzonitrile Product This compound Start->Product Reduction LAH_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend LAH in THF at 0 °C B Add 5-fluoro-2-methoxybenzonitrile solution A->B C Stir at room temperature (4h) B->C D Cool to 0 °C and Quench (H₂O, NaOH, H₂O) C->D E Filter through Celite D->E F Separate organic layer E->F G Wash with H₂O and brine F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Column Chromatography I->J

References

5-Fluoro-2-methoxybenzylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of chemical compounds is paramount. This guide focuses on 5-Fluoro-2-methoxybenzylamine, providing key identification data.

Core Chemical Data

Precise identification of chemical compounds is fundamental for research and development. The following table summarizes the key identifiers for this compound and its related isomers for comparative analysis.

Compound NameCAS NumberMolecular Weight
This compound 239086-21-6 155.18 g/mol
2-Fluoro-5-methoxybenzylamine93071-83-1155.16 g/mol [1]
5-Fluoro-2-methoxybenzoic acid394-04-7170.14 g/mol [2]
5-Fluoro-2-methoxybenzaldehyde19415-51-1154.14 g/mol
5-Fluoro-2-methoxybenzonitrile189628-38-4151.14 g/mol [3]

Note: The primary subject of this guide, this compound, is a specific isomer. It is crucial to distinguish it from other structurally similar compounds, as their chemical and biological properties may differ significantly.

Experimental Protocols and Further Research

Logical Relationships of Related Compounds

To aid in understanding the chemical landscape around this molecule, the following diagram illustrates the relationship between this compound and its related compounds, which are often precursors or derivatives in synthesis pathways.

G Chemical Relationships of Fluorinated Methoxybenzyl Derivatives A 5-Fluoro-2-methoxybenzoic acid (CAS: 394-04-7) C This compound (CAS: 239086-21-6) A->C Reduction/Amidation B 5-Fluoro-2-methoxybenzaldehyde (CAS: 19415-51-1) B->C Reductive Amination D 5-Fluoro-2-methoxybenzonitrile (CAS: 189628-38-4) D->C Reduction

Caption: Synthetic pathways to this compound.

References

Spectroscopic and Synthetic Profile of 5-Fluoro-2-methoxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxybenzylamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. This technical guide provides a comprehensive overview of its spectroscopic characteristics and a detailed protocol for its synthesis. Due to the limited availability of complete experimental spectral data in public databases, this guide presents a combination of predicted and expected spectroscopic values based on the analysis of its chemical structure and data from analogous compounds. The provided experimental protocol outlines a common and effective method for its preparation.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and Mass Spectrometry and by comparison with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.15dd (J ≈ 8.5, 3.0 Hz)1HAr-H (H-6)
~ 6.95td (J ≈ 8.5, 3.0 Hz)1HAr-H (H-4)
~ 6.85dd (J ≈ 8.5, 4.5 Hz)1HAr-H (H-3)
~ 3.85s2H-CH₂-NH₂
~ 3.80s3H-OCH₃
~ 1.5 - 2.0br s2H-NH₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 158.0 (d, J ≈ 240 Hz)C-F (C-5)
~ 154.0C-OCH₃ (C-2)
~ 128.0 (d, J ≈ 10 Hz)C-CH₂NH₂ (C-1)
~ 116.0 (d, J ≈ 25 Hz)CH (C-4)
~ 115.5 (d, J ≈ 8 Hz)CH (C-6)
~ 112.0 (d, J ≈ 20 Hz)CH (C-3)
~ 55.5-OCH₃
~ 40.0-CH₂-NH₂
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3250Medium, BroadN-H stretch (asymmetric and symmetric)
3080 - 3010MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-CH₂- and -OCH₃)
1600, 1490Medium-StrongAromatic C=C stretch
1250StrongAryl-O stretch (asymmetric)
1200 - 1000StrongC-F stretch
1020MediumAryl-O stretch (symmetric)
830 - 810StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityProposed Fragment
155High[M]⁺ (Molecular Ion)
138Medium[M - NH₃]⁺
125High[M - CH₂NH₂]⁺
110Medium[M - NH₃ - CO]⁺
95Medium[C₆H₄F]⁺

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of 5-fluoro-2-methoxybenzaldehyde. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 5-Fluoro-2-methoxybenzaldehyde Ammonium Acetate Methanol flask Round-bottom Flask reagents->flask Dissolve stir Stir at RT (Imine Formation) flask->stir reducing_agent Sodium Borohydride (Portion-wise addition) stir->reducing_agent reduction Stir at RT (Reduction) reducing_agent->reduction quench Quench with Water reduction->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product This compound purify->product

Synthetic workflow for this compound.
Detailed Experimental Protocol

Materials:

  • 5-Fluoro-2-methoxybenzaldehyde

  • Ammonium acetate

  • Methanol

  • Sodium borohydride

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methoxybenzaldehyde (1.0 eq.) and ammonium acetate (10.0 eq.) in methanol.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Analysis Protocols

The following are general protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse program with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

FTIR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample can be placed between two KBr or NaCl plates. If the sample is a solid, it can be analyzed as a KBr pellet or as a thin film from a volatile solvent.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

Disclaimer

The spectroscopic data presented in this document are predicted values and should be used for guidance purposes. Experimental verification is recommended for precise characterization. The provided synthetic protocol is a general method and may require optimization for specific laboratory conditions and scales. Always follow appropriate laboratory safety procedures when handling chemicals.

Navigating the Physicochemical Landscape of 5-Fluoro-2-methoxybenzylamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a potential therapeutic agent. This technical guide offers an in-depth exploration of the solubility and stability of 5-Fluoro-2-methoxybenzylamine, a substituted benzylamine that holds promise in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive framework of established methodologies for researchers to meticulously determine its solubility and stability profile. The protocols and potential outcomes presented herein are based on the well-understood behavior of analogous chemical structures, offering a robust starting point for laboratory investigation.

Solubility Profile: Unveiling the Compound's Behavior in Various Media

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The chemical structure of this compound, featuring a basic amine group, an aromatic ring, a fluorine substituent, and a methoxy group, suggests a nuanced solubility profile. It is anticipated to exhibit solubility in acidic aqueous solutions due to the protonation of the amine group, forming a more soluble salt. Its solubility in organic solvents will be influenced by the polarity of the solvent and the interplay of the functional groups.

Expected Qualitative Solubility
Solvent ClassSpecific SolventExpected SolubilityRationale
Aqueous Deionized WaterSparingly Soluble to InsolubleThe organic character of the molecule likely dominates, although the amine group can engage in hydrogen bonding.
5% Hydrochloric AcidSolubleThe basic amine group is protonated to form a soluble ammonium salt.[1]
5% Sodium HydroxideInsolubleThe basic amine group will not react with a basic solution.
Organic MethanolSolublePolar protic solvent capable of hydrogen bonding with the amine.
EthanolSolubleSimilar to methanol, it is a polar protic solvent.
DichloromethaneSolubleA polar aprotic solvent that can solvate the organic structure.
Ethyl AcetateSolubleA solvent of intermediate polarity.
HexanesInsolubleA non-polar solvent, unlikely to effectively solvate the polar functional groups.
Experimental Protocol for Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.[1][2][3]

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Water bath

  • Graduated pipettes or micropipettes

  • Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), methanol, ethanol, dichloromethane, ethyl acetate, hexanes.

Procedure:

  • Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 0.5 mL of the test solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.

  • Observation: Observe the mixture against a dark background to determine if the solid has dissolved completely.

  • Incremental Solvent Addition: If the solid has not dissolved, add another 0.5 mL of the solvent and vortex again. Repeat this process up to a total volume of 3 mL.

  • Heating (for sparingly soluble compounds): If the compound is still not fully dissolved at room temperature, gently warm the test tube in a water bath (not exceeding 50°C) and observe for any change in solubility.

  • Classification: Classify the solubility as:

    • Soluble: Dissolves completely in ≤ 1 mL of solvent.

    • Sparingly Soluble: Requires > 1 mL and up to 3 mL of solvent to dissolve, or dissolves upon gentle heating.

    • Insoluble: Does not dissolve in 3 mL of solvent, even with heating.

Solubility_Workflow start Start with Compound (this compound) water Test Solubility in Water start->water soluble_water Soluble in Water (Likely low MW amine) water->soluble_water Yes insoluble_water Insoluble in Water water->insoluble_water No hcl Test Solubility in 5% HCl soluble_hcl Soluble in 5% HCl (Basic Compound - Amine) hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl hcl->insoluble_hcl No naoh Test Solubility in 5% NaOH end End naoh->end organic Test Solubility in Organic Solvents organic->end soluble_water->organic insoluble_water->hcl soluble_hcl->organic insoluble_hcl->naoh

Solubility Determination Workflow for an Organic Amine.

Stability Profile: Assessing the Compound's Resilience

The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[4][5]

Potential Stability and Degradation Pathways
ConditionExpected StabilityPotential Degradation ProductsRationale
Acidic (e.g., 0.1 M HCl) Potentially LabileHydrolysis of the methoxy group to a phenol.The ether linkage can be susceptible to cleavage under strong acidic conditions and heat.[6]
Basic (e.g., 0.1 M NaOH) Likely StableMinimal degradation expected.The amine and ether functional groups are generally stable to basic conditions.
Oxidative (e.g., 3% H₂O₂) Potentially LabileOxidation of the benzylamine to an imine or other oxidative products.The benzylic position is susceptible to oxidation.
Thermal (e.g., 70°C) Likely StableMinimal degradation if protected from light and oxygen.The compound does not possess inherently thermally labile functional groups.
Photolytic (ICH Q1B) Potentially LabilePhotodegradation products.Aromatic compounds can be susceptible to photolytic degradation.[5][7]
Experimental Protocol for Forced Degradation Studies

This protocol describes the conditions for conducting forced degradation studies on this compound to assess its intrinsic stability.[5]

Materials:

  • This compound

  • Volumetric flasks

  • pH meter

  • HPLC system with a suitable detector (e.g., UV)

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

    • Keep the solution at 60°C for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.

    • Keep the solution at 60°C for a specified period.

    • At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a volumetric flask, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in a temperature-controlled oven at 70°C for a specified period (e.g., 7 days).

    • Also, store a solution of the compound at the same temperature.

    • At various time points, withdraw samples, dissolve/dilute as necessary, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stability_Assessment_Workflow start Start with Compound (this compound) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (70°C, Solid & Solution) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantify Quantify Parent Compound analysis->quantify detect Detect & Characterize Degradation Products analysis->detect end End quantify->end detect->end

Workflow for Comprehensive Stability Assessment.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. By employing the detailed experimental protocols outlined, scientists can generate the critical data necessary to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of potential drug products derived from this compound. The provided diagrams offer a clear visual representation of the logical workflows involved in these essential physicochemical characterizations. As with any scientific investigation, meticulous execution and careful interpretation of the results will be key to unlocking the full potential of this compound.

References

The Versatility of 5-Fluoro-2-methoxybenzylamine as a Synthetic Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxybenzylamine is a key synthetic building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, improved binding affinity, and better pharmacokinetic profiles. This technical guide provides an in-depth overview of the role of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in research and development.

Core Applications in Medicinal Chemistry

This compound hydrochloride serves as a crucial intermediate in the synthesis of complex molecular scaffolds, most notably in the development of potent therapeutics.[1] Its primary application lies in the construction of kinase inhibitors, particularly those targeting Tropomyosin Receptor Kinase (TRK).

Synthesis of TRK Inhibitors

The 5-fluoro-2-methoxyphenyl moiety is a dominant pharmacophoric element in the structure-activity relationship (SAR) optimization of second-generation TRK inhibitors.[1] These inhibitors are vital in oncology for treating cancers driven by NTRK gene fusions. The integration of the this compound fragment into novel indazole derivatives has led to compounds with improved inhibitory activity against resistant mutants of TRKA kinase, a key oncogenic driver in various cancers.[1] This makes the compound a critical tool for researchers aiming to overcome acquired resistance in targeted cancer therapy.

A key synthetic strategy involves the amide coupling of this compound with a carboxylic acid-bearing heterocyclic core, such as a pyrazolopyrimidine. This reaction forms a stable amide linkage, connecting the crucial benzylamine fragment to the core structure of the inhibitor.

Quantitative Data for Key Synthetic Transformations

The efficiency of synthetic steps involving this compound is critical for its practical application. The following table summarizes representative quantitative data for a key amide coupling reaction, a common transformation for this building block.

Reactant 1 Reactant 2 Coupling Reagent/Base Solvent Reaction Time Yield (%) Purity (%) Reference
This compoundPyrazolo[1,5-a]pyrimidine-3-carboxylic acidHATU / DIPEADMF12 h>95>95Illustrative[2]
This compound4-((tert-Butoxycarbonyl)amino)benzoic acidEDC / HOBt / DIEADMF24 h60-85Not SpecifiedGeneral Protocol[2]

Experimental Protocols

Detailed methodologies for key synthetic transformations are essential for reproducibility and optimization. Below is a representative protocol for the amide coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of primary and secondary amines, including the title compound, for coupling with carboxylic acids to form amides.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Carboxylic acid (e.g., a pyrazolopyrimidine-based acid) (1 equivalent)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Finally, add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[2]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of molecules synthesized from this compound.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK inhibitors developed using this compound target the TRK signaling pathway, which is aberrantly activated in certain cancers. Understanding this pathway is key to appreciating the mechanism of action of these drugs.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Leads to Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK_Receptor Binds RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation TRK_Inhibitor TRK Inhibitor (derived from 5-Fluoro-2- methoxybenzylamine) TRK_Inhibitor->Dimerization Inhibits

Figure 1. Simplified TRK Signaling Pathway and the point of inhibition by targeted therapeutics.
Experimental Workflow: Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor

The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor utilizing this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials: - this compound - Pyrazolopyrimidine carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup QC Quality Control: - TLC - LC-MS Coupling->QC In-process control Purification Flash Column Chromatography Workup->Purification Product Final Product: Pyrazolopyrimidine-based Kinase Inhibitor Purification->Product Characterization Structural Characterization: - NMR (1H, 13C) - HRMS Product->Characterization Final analysis

Figure 2. A representative experimental workflow for the synthesis and analysis of a kinase inhibitor.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of targeted therapies, such as TRK kinase inhibitors, where its structural features contribute to enhanced potency and improved pharmacological properties. The synthetic protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate in their drug discovery and development endeavors.

References

The Emerging Role of 5-Fluoro-2-methoxybenzylamine Derivatives in Oncology: A Technical Overview of Their Biological Activity as TRK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-fluoro-2-methoxybenzylamine scaffold has emerged as a critical pharmacophoric element in the design of novel and potent therapeutic agents, particularly in the field of oncology. This technical guide provides an in-depth analysis of the biological activity of derivatives of this compound, with a primary focus on their well-documented role as inhibitors of Tropomyosin Receptor Kinase (TRK). These kinases are key oncogenic drivers in a variety of cancers. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this promising area.

Introduction: The Therapeutic Potential of Fluorinated Benzylamines

Fluorine-containing molecules are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The this compound moiety has been successfully incorporated into advanced molecular scaffolds to yield potent inhibitors of critical cancer targets. Notably, its integration into indazole derivatives has led to the development of second-generation TRK inhibitors designed to overcome acquired resistance to existing therapies.

Biological Target: Tropomyosin Receptor Kinases (TRKs)

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (comprising TRKA, TRKB, and TRKC) that play a crucial role in neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK fusion proteins with constitutively active kinase domains. These fusion proteins are oncogenic drivers in a wide range of adult and pediatric cancers, making TRK signaling a prime target for cancer therapy.

Upon activation, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are central to cell proliferation, survival, and differentiation. Inhibition of TRK activity can effectively shut down these pro-cancerous signals in tumors harboring NTRK fusions.

TRK_Signaling_Pathway cluster_ras RAS/MEK/ERK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization pTRK p-TRK Dimerization->pTRK RAS RAS pTRK->RAS PI3K PI3K pTRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor This compound Derivative (TRK Inhibitor) Inhibitor->Dimerization Inhibits

Caption: TRK Signaling Pathway and Point of Inhibition.

Quantitative Biological Activity Data

While comprehensive structure-activity relationship (SAR) data for simple N-substituted this compound derivatives are not extensively available in the public domain, the biological activity of more complex indazole derivatives incorporating this moiety has been reported. These compounds demonstrate potent inhibition of TRK kinases and proliferation of cancer cell lines driven by NTRK fusions.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)
Compound A TRKA< 1
TRKB2
TRKC1.5
Compound B TRKA1.6
TRKB2.9
TRKC2.0
Compound C TRKA (G595R mutant)10
TRKC (G623R mutant)15

Note: The compound IDs are representative and collated from various sources for illustrative purposes.

Table 2: Anti-proliferative Activity of Representative Indazole Derivatives

Compound IDCell LineGenetic AlterationGI50 (nM)
Compound A KM12TPM3-NTRK1 fusion5
Compound B Ba/F3-TRKALMNA-NTRK1 fusion3
Compound C Ba/F3-TRKC G623RETV6-NTRK3 fusion (resistant)25

Note: The compound IDs are representative and collated from various sources for illustrative purposes.

Detailed Experimental Protocols

The evaluation of this compound derivatives as potential TRK inhibitors involves a series of biochemical and cell-based assays.

Biochemical TRK Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified TRK kinases.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - TRK Kinase - Substrate - ATP - Test Compound Dilutions Start->Prepare_Reagents Reaction_Setup Set up Reaction: - Add Kinase - Add Test Compound - Add Substrate/ATP Mix Prepare_Reagents->Reaction_Setup Incubate_Reaction Incubate (e.g., 60 min at RT) Reaction_Setup->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (e.g., 40 min at RT) Stop_Reaction->Incubate_Stop Detect_Signal Detect Signal: - Add Kinase Detection Reagent - Incubate (30 min) - Read Luminescence Incubate_Stop->Detect_Signal Analyze_Data Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in a suitable kinase assay buffer. Prepare solutions of recombinant human TRKA, TRKB, or TRKC kinase and a corresponding peptide substrate in the assay buffer.

  • Reaction Initiation: In a 384-well plate, combine the kinase solution and the test compound at various concentrations. Initiate the kinase reaction by adding a solution containing ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. The luminescent signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on TRK signaling.

MTT_Assay_Workflow Start Start Seed_Cells Seed NTRK-fusion Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Adhesion Incubate (24h) for Cell Adhesion Seed_Cells->Incubate_Adhesion Treat_Cells Treat Cells with Serial Dilutions of Test Compound Incubate_Adhesion->Treat_Cells Incubate_Treatment Incubate (72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate (3-4h) for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals (e.g., with SDS-HCl) Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Data Analysis: - Calculate % Cell Viability - Determine GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Cell-Based MTT Proliferation Assay.

Methodology:

  • Cell Seeding: Seed a cancer cell line known to harbor an NTRK fusion (e.g., KM12) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the MTT into a purple formazan precipitate.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

Derivatives of this compound are valuable scaffolds in the development of targeted cancer therapies, most notably as inhibitors of TRK kinases. The data and protocols presented in this guide highlight their potential and provide a framework for further investigation. Future research should focus on elucidating the structure-activity relationships of a broader range of N-substituted this compound derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing this promising class of compounds towards clinical application.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzylamines are a cornerstone scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The introduction of specific substituents, such as fluorine and methoxy groups, can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity. 5-Fluoro-2-methoxybenzylamine, in particular, has emerged as a valuable building block, most notably in the development of next-generation targeted cancer therapies. This technical guide provides a comprehensive review of the synthesis, properties, and biological significance of this compound and related compounds, with a focus on their application in modern drug discovery.

Synthesis and Chemical Properties

The primary route for synthesizing this compound is through the reductive amination of its corresponding aldehyde, 5-fluoro-2-methoxybenzaldehyde. This common and versatile reaction involves the formation of an intermediate imine, which is then reduced in-situ to the desired amine.[1]

G cluster_start Starting Materials cluster_reaction Reaction Aldehyde 5-Fluoro-2-methoxybenzaldehyde Imine Imine Intermediate Formation Aldehyde->Imine + Amine Source (Weakly Acidic pH) AmineSource Amine Source (e.g., NH4Cl) AmineSource->Imine Reduction In-situ Reduction Imine->Reduction + Reducing Agent (e.g., NaBH3CN) Product This compound Reduction->Product G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_outcome Cellular Outcomes TRK TRK Fusion Protein (Constitutively Active) RAS_MAPK RAS-RAF-MEK-ERK Pathway TRK->RAS_MAPK activates PI3K_AKT PI3K-AKT-mTOR Pathway TRK->PI3K_AKT activates PLCg PLCγ Pathway TRK->PLCg activates Outcome Cell Proliferation Survival Metastasis RAS_MAPK->Outcome PI3K_AKT->Outcome PLCg->Outcome Inhibitor TRK Inhibitor (e.g., Repotrectinib) Inhibitor->TRK blocks ATP binding

References

5-Fluoro-2-methoxybenzylamine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 5-Fluoro-2-methoxybenzylamine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the SDS of structurally similar chemicals, including 5-Fluoro-2-methoxybenzoic acid, 5-Fluoro-2-methoxybenzaldehyde, and other substituted benzylamines. This guide is intended for use by trained professionals in a laboratory setting.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance requiring careful handling. Based on data from analogous compounds, it is likely classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.

GHS Hazard Classification (Anticipated)

Hazard ClassCategory
Skin Irritation2
Serious Eye Irritation2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3

Hazard Statements (Anticipated)

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

PropertyValue (for 5-Fluoro-2-methoxybenzaldehyde)
Molecular FormulaC₈H₇FO₂
Molecular Weight154.14 g/mol
AppearancePale yellow to yellow or cream fused solid
Melting Point44.0-50.0 °C
Assay (GC)≥97.5%
Free Acid (titration)≤1.0%

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

DOT Script for Personal Protective Equipment (PPE) Workflow

PPE_Workflow Figure 1: Personal Protective Equipment Workflow cluster_ppe Required Personal Protective Equipment EyeProtection Safety Goggles & Face Shield End Safe Handling Complete EyeProtection->End HandProtection Nitrile Gloves HandProtection->End BodyProtection Lab Coat BodyProtection->End RespiratoryProtection Respirator (if needed) RespiratoryProtection->End Start Handling this compound Start->EyeProtection Start->HandProtection Start->BodyProtection Start->RespiratoryProtection

Caption: Figure 1: Personal Protective Equipment Workflow.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

DOT Script for First Aid Response

First_Aid_Response Figure 2: First Aid Response Protocol cluster_routes Routes of Exposure & Immediate Actions Exposure {Exposure to this compound} Inhalation Inhalation Move to fresh air. Provide oxygen if needed. Exposure->Inhalation Skin Skin Contact Remove contaminated clothing. Wash with soap and water. Exposure->Skin Eye Eye Contact Flush with water for 15 mins. Exposure->Eye Ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion MedicalAttention Seek Immediate Medical Attention Inhalation:f1->MedicalAttention Skin:f1->MedicalAttention Eye:f1->MedicalAttention Ingestion:f1->MedicalAttention

Caption: Figure 2: First Aid Response Protocol.

Fire-Fighting Measures

In the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3).

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

Experimental Protocol: Hypothetical Synthesis

The following is a hypothetical experimental protocol for the synthesis of this compound from 5-fluoro-2-methoxybenzonitrile. This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.

Materials:

  • 5-Fluoro-2-methoxybenzonitrile

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Dissolve 5-fluoro-2-methoxybenzonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, gently reflux the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting solid and wash it with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure or by column chromatography.

DOT Script for Hypothetical Synthesis Workflow

Synthesis_Workflow Figure 3: Hypothetical Synthesis Workflow Start Start: 5-Fluoro-2-methoxybenzonitrile Reduction Reduction with LiAlH4 in anhydrous ether Start->Reduction Quenching Quenching with H2O and NaOH Reduction->Quenching Filtration Filtration and washing Quenching->Filtration Drying Drying of organic phase Filtration->Drying Evaporation Solvent evaporation Drying->Evaporation Purification Purification (Distillation or Chromatography) Evaporation->Purification End End: this compound Purification->End

Caption: Figure 3: Hypothetical Synthesis Workflow.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by trained professionals who have performed a thorough risk assessment.

Commercial Availability and Suppliers of 5-Fluoro-2-methoxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 5-Fluoro-2-methoxybenzylamine. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chemical intermediate.

Commercial Availability and Supplier Information

This compound is commercially available from a number of suppliers, primarily catering to the research and development market. The compound is typically offered in quantities ranging from grams to kilograms. Below is a summary of key suppliers and their offerings.

SupplierManufacturerCAS NumberPurityAvailable Quantities
DabosApollo Scientific261951-68-2Not specified1g, 5g, 10g
CenmedNot specifiedNot specifiedNot specifiedCustom quantities
Oakwood ChemicalNot specified261951-69-3 (for 5-Fluoro-2-methylbenzylamine)>98%1g, 5g, 25g
BLD PharmNot specifiedNot specifiedNot specifiedInquire for details
Enanti LabsEnanti LabsNot specified>98.0%Bulk quantities

Note: The CAS number for this compound can vary between suppliers. It is crucial to confirm the correct CAS number and product specifications with the supplier before purchase.

Synthesis and Experimental Protocols

Synthesis of 5-Fluoro-2-methoxybenzamide (Precursor)

A potential route to this compound is through the intermediate 5-Fluoro-2-methoxybenzamide. The synthesis of this amide can be achieved from 5-fluoro-2-methoxybenzoic acid.

Reaction Scheme:

Experimental Protocol (Adapted from similar procedures):

  • Acid Chloride Formation: To a solution of 5-fluoro-2-methoxybenzoic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-fluoro-2-methoxybenzoyl chloride.

  • Amidation: The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent. The reaction mixture is stirred for 1-2 hours. The resulting precipitate is filtered, washed with water, and dried to afford 5-fluoro-2-methoxybenzamide.

Reduction of 5-Fluoro-2-methoxybenzamide to this compound

The reduction of the amide to the corresponding amine is a standard transformation in organic synthesis.

Reaction Scheme:

Experimental Protocol (General Procedure):

  • To a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) (2-3 equivalents), in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add the 5-fluoro-2-methoxybenzamide (1 equivalent) portion-wise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting solids are filtered off, and the filter cake is washed with the ethereal solvent.

  • The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the aromatic protons (with coupling patterns influenced by the fluorine and methoxy substituents), the benzylic methylene protons (a singlet or doublet depending on coupling to the amine protons), the methoxy protons (a singlet), and the amine protons (a broad singlet).
¹³C NMR Resonances for the aromatic carbons (with C-F couplings), the benzylic carbon, and the methoxy carbon.
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring aromatic protons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) A single peak with a corresponding mass spectrum matching the expected fragmentation pattern.

Visualizing Workflows

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound from 5-fluoro-2-methoxybenzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_product Final Product cluster_purification Purification start 5-Fluoro-2-methoxybenzoic Acid acid_chloride Acid Chloride Formation (Thionyl Chloride) start->acid_chloride amide Amidation (Ammonia) acid_chloride->amide reduction Amide Reduction (LiAlH4) amide->reduction purification Purification (Distillation or Chromatography) reduction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Procurement and Quality Control Workflow

This diagram outlines the logical steps for procuring and verifying the quality of this compound for research and development purposes.

Procurement_Workflow cluster_sourcing Sourcing cluster_procurement Procurement cluster_qc Quality Control cluster_decision Decision identify_suppliers Identify Potential Suppliers request_quotes Request Quotes and Lead Times identify_suppliers->request_quotes evaluate_suppliers Evaluate Suppliers (Price, Purity, Availability) request_quotes->evaluate_suppliers place_order Place Purchase Order evaluate_suppliers->place_order receive_material Receive Material and Documentation place_order->receive_material review_coa Review Certificate of Analysis (CoA) receive_material->review_coa in_house_testing Perform In-house QC Testing (NMR, HPLC, etc.) review_coa->in_house_testing qc_pass QC Pass? in_house_testing->qc_pass approve_material Approve Material for Use qc_pass->evaluate_suppliers No, Re-evaluate qc_pass->approve_material Yes

Caption: Procurement and QC workflow for chemical reagents.

Methodological & Application

Application Notes and Protocols for 5-Fluoro-2-methoxybenzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 5-Fluoro-2-methoxybenzylamine in the Development of Tropomyosin Receptor Kinase (TRK) Inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a valuable substituted benzylamine building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents on the phenyl ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. One of the key applications of this compound is in the development of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK proteins are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system. Aberrant activation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers. Therefore, inhibitors of TRK have emerged as a significant class of targeted cancer therapeutics.

This document provides detailed application notes on the use of this compound in the design and synthesis of TRK inhibitors, along with experimental protocols for their synthesis and biological evaluation.

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidine-Based TRK Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core structure for potent and selective TRK inhibitors, with approved drugs such as larotrectinib and entrectinib featuring this moiety. The this compound can be incorporated into novel pyrazolo[1,5-a]pyrimidine derivatives to explore new chemical space and potentially overcome resistance mechanisms observed with first-generation inhibitors.

A representative example of a potent pyrazolo[1,5-a]pyrimidine-based TRK inhibitor is Compound 1 , a close analog of known TRK inhibitors. While the direct synthesis of Compound 1 from this compound has not been explicitly reported in the literature, a plausible synthetic route can be designed, highlighting the utility of this building block.

Compound 1: (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (Larotrectinib)

While a direct synthesis of Larotrectinib using this compound is not the reported route, we can hypothetically design a novel analogue, Compound 2 , to illustrate the application of this building block.

Hypothetical Analogue (Compound 2): N-(5-fluoro-2-methoxybenzyl)-5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine

The design of such analogues allows for the exploration of structure-activity relationships (SAR), where the 5-fluoro-2-methoxyphenyl group can interact with specific residues in the TRK active site.

Quantitative Data Presentation

The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine-based TRK inhibitors against TRK kinases and a cancer cell line harboring an NTRK fusion. This data is compiled from published studies on close analogues to provide a reference for the expected potency of novel compounds derived from this compound.

CompoundTargetIC50 (nM)Cell Line (NTRK Fusion)Cellular IC50 (nM)Reference
Larotrectinib TrkA1.2KM12 (TPM3-NTRK1)11[1]
TrkB2.1
TrkC2.1
Compound 8a Trk (general)< 5Not reportedNot reported[2]
Compound 8f Trk (general)< 5Not reportedNot reported[2]
Compound 9a Trk (general)< 5Not reportedNot reported[2]
Compound 9b Trk (general)< 5Not reportedNot reported[2]
Compound 9f Trk (general)< 5Not reportedNot reported[2]

Experimental Protocols

This protocol describes a plausible multi-step synthesis of a novel pyrazolo[1,5-a]pyrimidine derivative incorporating the this compound moiety.

Scheme 1: Synthesis of Compound 2

A This compound C Intermediate 1 A->C DIPEA, n-BuOH, 120 °C B 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine B->C E Intermediate 2 (Amine) C->E Reduction D Fe / NH4Cl D->E H Compound 2 E->H Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C F (R)-2-(2,5-difluorophenyl)pyrrolidine F->H G Buchwald-Hartwig Coupling G->H

Caption: Synthetic scheme for Compound 2.

Step 1: Synthesis of N-(5-fluoro-2-methoxybenzyl)-3-nitropyrazolo[1,5-a]pyrimidin-5-amine (Intermediate 1)

  • To a solution of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (1.0 eq) in n-butanol, add this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of N5-(5-fluoro-2-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3,5-diamine (Intermediate 2)

  • To a solution of Intermediate 1 (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield Intermediate 2.

Step 3: Synthesis of N-(5-fluoro-2-methoxybenzyl)-5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine (Compound 2)

  • To a solution of Intermediate 2 (1.0 eq) and (R)-2-(2,5-difluorophenyl)pyrrolidine (1.2 eq) in anhydrous dioxane, add cesium carbonate (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq), and Xantphos (0.2 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final Compound 2.

This assay determines the 50% inhibitory concentration (IC₅₀) of the test compound against purified TRK kinases.

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute the test compound in DMSO.

  • In a 96-well plate, add the reaction buffer, purified TrkA, TrkB, or TrkC enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a biotinylated peptide).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the phosphorylated substrate using a suitable detection method, such as a lanthanide-based fluorescence resonance energy transfer (FRET) assay.

  • Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

This assay measures the cytotoxic effect of the test compound on a cancer cell line harboring an NTRK gene fusion (e.g., KM12 colorectal cancer cells).

  • Seed the KM12 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This protocol is used to assess the effect of the test compound on the phosphorylation of TRK and downstream signaling proteins.

  • Culture KM12 cells and treat them with the test compound at various concentrations for a specified time (e.g., 2 hours).

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-TRK, total TRK, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the canonical TRK signaling pathway, which is constitutively activated in NTRK fusion-positive cancers and is the target of inhibitors developed using scaffolds like this compound.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Akt->Transcription Regulates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription Activates Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response Leads to Neurotrophin Neurotrophin Neurotrophin->TRK Binds Inhibitor TRK Inhibitor Inhibitor->TRK Inhibits

Caption: TRK signaling pathway and point of inhibition.

The following diagram outlines the typical workflow for the preclinical evaluation of a novel TRK inhibitor.

cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Start This compound Synth Multi-step Synthesis Start->Synth Compound Novel TRK Inhibitor Synth->Compound Enzyme TRK Enzymatic Assay Compound->Enzyme Test Cell Cell Viability Assay (e.g., MTT) Compound->Cell Test Lead Lead Compound Enzyme->Lead Select Candidate Western Western Blot Analysis Cell->Western Confirm Mechanism Western->Lead Select Candidate Xenograft Xenograft Model Efficacy Efficacy Studies Xenograft->Efficacy Tox Toxicology Studies Efficacy->Tox Lead->Xenograft Advance

Caption: Preclinical evaluation workflow for a TRK inhibitor.

Disclaimer: The synthesis of Compound 2 is hypothetical and intended for illustrative purposes to demonstrate the potential application of this compound. The provided protocols are general guidelines and may require optimization for specific experimental conditions. All research should be conducted in accordance with institutional and national safety regulations.

References

Application Notes and Protocols: 5-Fluoro-2-methoxybenzylamine in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluoro-2-methoxybenzylamine as a key building block in the development of novel therapeutics, particularly in the field of oncology. This versatile chemical intermediate is integral to the synthesis of potent kinase inhibitors, most notably those targeting Tropomyosin Receptor Kinase (TRK) for cancer therapy.

1. Introduction to this compound in Medicinal Chemistry

This compound serves as a crucial synthetic intermediate for creating complex molecular scaffolds. The presence of a fluorine atom can enhance metabolic stability and target binding affinity, properties that are highly desirable in drug candidates. Its primary application lies in the synthesis of kinase inhibitors, where it has been identified as a dominant pharmacophoric element. Specifically, its incorporation into novel indazole derivatives has led to compounds with improved inhibitory activity against drug-resistant mutants of TRKA kinase, a significant driver in various cancers.[1]

2. Application in the Synthesis of TRK Inhibitors for Cancer Therapy

Recent research highlights the role of this compound in the structure-activity relationship (SAR) optimization of second-generation Tropomyosin Receptor Kinase (TRK) inhibitors.[1] These inhibitors are designed to overcome acquired resistance to first-generation TRK-targeted cancer therapies. The benzylamine derivative provides a key structural motif for interaction with the target kinase.

3. Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize and evaluate novel therapeutic agents, specifically focusing on the development of indazole-based kinase inhibitors for oncology.

3.1. General Synthesis of Indazole-Based Kinase Inhibitors

This protocol outlines a general synthetic route for the preparation of indazole derivatives, which can be adapted to incorporate the this compound moiety.

  • Step 1: Synthesis of the Indazole Core. The synthesis typically begins with the formation of a substituted indazole scaffold. This can be achieved through various established methods, such as the Jacobsen or Davis-Beirut reaction.

  • Step 2: Functionalization of the Indazole Core. The core is then functionalized at specific positions to allow for the introduction of various substituents that will modulate the compound's biological activity.

  • Step 3: Coupling with this compound. The functionalized indazole core is then coupled with this compound or a derivative thereof. This is often achieved through a nucleophilic substitution or a coupling reaction, such as a Buchwald-Hartwig amination.

  • Step 4: Purification and Characterization. The final compound is purified using techniques like column chromatography, and its structure is confirmed by analytical methods such as NMR and mass spectrometry.

3.2. In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is used to determine the concentration at which a synthesized compound inhibits the growth of cancer cells by 50% (IC50).

  • Cell Culture: Cancer cell lines (e.g., A549, 4T1, HepG2, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

3.3. Apoptosis Assay by Western Blot

This protocol is used to assess whether the synthesized compounds induce programmed cell death (apoptosis) in cancer cells.

  • Cell Lysis: Cancer cells treated with the compound are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The expression levels of the target proteins are quantified and normalized to the loading control.

3.4. Cell Migration and Invasion Assays (Transwell Assay)

These assays are used to evaluate the effect of the compounds on the ability of cancer cells to migrate and invade, which are key processes in metastasis.

  • Cell Preparation: Cancer cells are serum-starved before the assay.

  • Assay Setup: Transwell inserts (with or without a Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate.

  • Cell Seeding: The serum-starved cells, along with the test compound, are seeded into the upper chamber of the Transwell insert. The lower chamber contains a chemoattractant (e.g., media with FBS).

  • Incubation: The plate is incubated to allow for cell migration or invasion through the porous membrane.

  • Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • Data Analysis: The number of migrated/invaded cells in the treated groups is compared to the control group.

4. Quantitative Data

The following table summarizes the in vitro antiproliferative activity of a series of synthesized indazole derivatives against various cancer cell lines.

Compound IDA549 IC50 (µM)4T1 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
2a >10>10>101.154.89
2f 0.230.310.450.521.15

Data adapted from a study on indazole derivatives as anti-cancer agents.[2]

5. Visualizations

G cluster_synthesis Synthetic Workflow Start This compound Coupling Coupling Reaction Start->Coupling Indazole Indazole Core Synthesis Functionalization Functionalization Indazole->Functionalization Functionalization->Coupling Purification Purification & Characterization Coupling->Purification Final Novel Therapeutic Agent Purification->Final G cluster_workflow Biological Evaluation Workflow Compound Synthesized Compound InVitro In Vitro Assays Compound->InVitro Antiproliferative Antiproliferative (IC50) InVitro->Antiproliferative Apoptosis Apoptosis Assay InVitro->Apoptosis Migration Migration/Invasion Assay InVitro->Migration InVivo In Vivo Studies InVitro->InVivo TumorModel Tumor Xenograft Model InVivo->TumorModel Efficacy Therapeutic Efficacy TumorModel->Efficacy G cluster_pathway TRK Signaling Pathway Inhibition Ligand Neurotrophin TRK TRK Receptor Ligand->TRK Dimerization Dimerization & Autophosphorylation TRK->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Inhibitor This compound -based Inhibitor Inhibitor->Dimerization Response Cell Proliferation, Survival, Differentiation Downstream->Response

References

5-Fluoro-2-methoxybenzylamine: A Key Intermediate for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxybenzylamine has emerged as a critical building block in the synthesis of potent and selective kinase inhibitors, particularly those targeting Tropomyosin Receptor Kinases (TRKs). The unique substitution pattern of this intermediate, featuring a fluorine atom and a methoxy group on the benzylamine moiety, plays a pivotal role in optimizing the structure-activity relationship (SAR) of kinase inhibitors. This document provides detailed application notes, experimental protocols, and relevant biological context for the utilization of this compound in the development of novel kinase inhibitors. The strategic incorporation of the 5-fluoro-2-methoxyphenyl motif can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties, making it a valuable tool in overcoming acquired resistance in targeted cancer therapy.

Biological Context: TRK Signaling Pathway

Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. In various cancers, chromosomal rearrangements can lead to gene fusions involving the NTRK genes, resulting in the expression of constitutively active TRK fusion proteins. These fusion proteins are oncogenic drivers, activating downstream signaling pathways that promote cell proliferation, survival, and differentiation. The primary signaling cascades activated by TRK fusion proteins include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PKC PKC PLCg->PKC Differentiation Cell Differentiation PKC->Differentiation Survival Cell Survival mTOR->Survival

Figure 1: Simplified TRK Signaling Pathway.

Application in Kinase Inhibitor Synthesis

This compound serves as a key synthon for introducing the 5-fluoro-2-methoxyphenyl moiety into kinase inhibitor scaffolds. This is particularly relevant for the synthesis of indazole-based TRK inhibitors, where this fragment can interact with the kinase active site and contribute to high potency. The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability, while the methoxy group can influence solubility and cell permeability.

Experimental Protocols

The following protocols describe a representative multi-step synthesis of a hypothetical indazole-based TRK inhibitor, "TRKi-123," using this compound as a key intermediate. This synthetic workflow is based on established methodologies for preparing similar kinase inhibitors.

Synthesis_Workflow A 5-Fluoro-2-methoxybenzaldehyde B This compound (Intermediate 1) A->B Reductive Amination D Coupled Intermediate B->D Coupling Reaction C Substituted Indazole Core C->D E Final Functionalization D->E Modification F TRKi-123 (Final Product) E->F

Figure 2: Synthetic Workflow for TRKi-123.

Protocol 1: Synthesis of this compound (Intermediate 1)

This protocol outlines the reductive amination of 5-fluoro-2-methoxybenzaldehyde to yield the title compound.

Materials:

  • 5-Fluoro-2-methoxybenzaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to afford this compound.

Protocol 2: Synthesis of a Hypothetical TRK inhibitor (TRKi-123)

This protocol describes the coupling of this compound with a functionalized indazole core, followed by further modification to yield the final inhibitor.

Materials:

  • This compound (Intermediate 1)

  • 3-Amino-5-bromo-1H-indazole (or a similarly functionalized indazole core)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Acylating or sulfonylating agent for final functionalization

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

Step 1: Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask, add 3-amino-5-bromo-1H-indazole (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the coupled intermediate.

Step 2: Final Functionalization (Amide or Sulfonamide Formation)

  • Dissolve the coupled intermediate (1.0 eq) in anhydrous DMF.

  • Add a suitable base (e.g., triethylamine, 2.0 eq).

  • Cool the solution to 0 °C and add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to afford the final TRK inhibitor, TRKi-123.

Data Presentation

The following tables summarize representative quantitative data for TRK inhibitors, illustrating the potency that can be achieved with scaffolds potentially derived from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative TRK Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)
TRKi-A TRKA0.3
TRKB1.1
TRKC0.8
Larotrectinib TRKA5
TRKB11
TRKC6
Entrectinib TRKA1
TRKB3
TRKC5

Note: Data for TRKi-A is hypothetical, based on reported high-potency indazole derivatives with similar structural motifs. Data for Larotrectinib and Entrectinib are from published sources.

Table 2: Synthetic Reaction Summary for TRKi-123 (Hypothetical)

StepReaction TypeKey ReagentsSolventYield (%)Purity (%)
1 Reductive AminationNH₄OAc, NaBH₃CNMethanol75-85>95
2 Buchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBuToluene60-70>90
3 AcylationAcyl Chloride, Et₃NDMF80-90>98 (prep-HPLC)

Conclusion

This compound is a highly valuable intermediate for the synthesis of advanced kinase inhibitors, particularly for targeting the TRK family of kinases. The protocols and data presented herein provide a framework for researchers to utilize this building block in their drug discovery programs. The strategic incorporation of the 5-fluoro-2-methoxyphenyl moiety offers a promising avenue for the development of next-generation therapeutics with enhanced efficacy and the potential to overcome clinical resistance.

Synthetic Routes to Derivatives of 5-Fluoro-2-methoxybenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 5-Fluoro-2-methoxybenzylamine. This compound is a key intermediate in the development of biologically active molecules, particularly in the field of kinase inhibitors. The following sections outline three primary synthetic routes: amide bond formation, reductive amination, and N-alkylation, complete with quantitative data, detailed methodologies, and workflow diagrams.

Amide Bond Formation

Amide bond formation is a fundamental transformation in medicinal chemistry, enabling the linkage of this compound with a wide array of carboxylic acids. The resulting N-(5-fluoro-2-methoxybenzyl) amides are prevalent in numerous biologically active compounds.

Data Presentation: Amide Coupling Reactions
Carboxylic Acid PartnerCoupling ReagentBaseSolventTime (h)Temp. (°C)Yield (%)Reference
4-(Aminomethyl)benzoic acid derivativeThionyl Chloride / T3PTriethylamineDCM2-4RT>90 (implied)[1]
General Carboxylic AcidHATUDIPEADMF1-3RT85-95[2]
General Carboxylic AcidEDC, HOBtDIPEADCM12-16RT80-90[2]
Benzoic AcidCOMU-Mechanochemical0.17RT96[3]
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the synthesis of N-(5-fluoro-2-methoxybenzyl) amides using HATU as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.[2]

cluster_workflow Amide Coupling Workflow Carboxylic Acid Carboxylic Acid Reaction Mixture in DMF Reaction Mixture in DMF Carboxylic Acid->Reaction Mixture in DMF This compound This compound This compound->Reaction Mixture in DMF HATU/DIPEA HATU/DIPEA HATU/DIPEA->Reaction Mixture in DMF Work-up & Purification Work-up & Purification Reaction Mixture in DMF->Work-up & Purification N-(5-fluoro-2-methoxybenzyl)amide N-(5-fluoro-2-methoxybenzyl)amide Work-up & Purification->N-(5-fluoro-2-methoxybenzyl)amide

Amide Coupling Workflow

Reductive Amination

Reductive amination is a versatile method for the N-alkylation of this compound with various aldehydes and ketones. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced in situ to the corresponding secondary or tertiary amine.

Data Presentation: Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventTime (h)Temp. (°C)Yield (%)Reference
Aromatic AldehydeNaBH(OAc)₃1,2-Dichloroethane2-16RT85-95[4][5]
Aliphatic AldehydeNaBH(OAc)₃1,2-Dichloroethane2-16RT80-90[4][5]
KetoneNaBH₃CNMethanol12-24RT70-85[4]
Aromatic AldehydeH₂, Rh/C (10 bar)Dioxane18098.2[6]
Experimental Protocol: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for the synthesis of N-alkylated derivatives of this compound via reductive amination with an aldehyde.

Materials:

  • This compound

  • Aldehyde of interest (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.[5]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amine.[5]

cluster_workflow Reductive Amination Workflow Aldehyde/Ketone Aldehyde/Ketone Imine Formation Imine Formation Aldehyde/Ketone->Imine Formation This compound This compound This compound->Imine Formation Reduction Reduction Imine Formation->Reduction NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Reduction Work-up & Purification Work-up & Purification Reduction->Work-up & Purification N-Alkyl Derivative N-Alkyl Derivative Work-up & Purification->N-Alkyl Derivative

Reductive Amination Workflow

N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides represents a classical and straightforward approach to introduce alkyl groups onto the nitrogen atom of this compound. This SN2 reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Data Presentation: N-Alkylation with Alkyl Halides
Alkylating AgentBaseSolventTime (h)Temp. (°C)Yield (%)Reference
Methyl IodideK₂CO₃DMF4-860-8085-95[4]
Ethyl BromideK₂CO₃DMF6-1270-9080-90[4]
Benzyl BromideCs₂CO₃Acetonitrile3-650-7090-98[4]
Benzyl BromideAl₂O₃-OKAcetonitrile1-7RT85[7]
Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol provides a general procedure for the direct N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC.[4]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product, which can be further purified by column chromatography if necessary.[4]

cluster_workflow N-Alkylation Workflow Alkyl Halide Alkyl Halide SN2 Reaction in DMF SN2 Reaction in DMF Alkyl Halide->SN2 Reaction in DMF This compound This compound This compound->SN2 Reaction in DMF Base (K2CO3) Base (K2CO3) Base (K2CO3)->SN2 Reaction in DMF Work-up Work-up SN2 Reaction in DMF->Work-up N-Alkyl Derivative N-Alkyl Derivative Work-up->N-Alkyl Derivative

N-Alkylation Workflow

Application in Drug Discovery: TRK Kinase Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of Tropomyosin Receptor Kinase (TRK).[8] TRK signaling plays a crucial role in the proliferation and survival of cancer cells harboring NTRK gene fusions.[9][10] Inhibition of the TRK signaling cascade is a validated therapeutic strategy in oncology.

TRK Signaling Pathway and Inhibition

The diagram below illustrates the major signaling pathways downstream of TRK and the point of inhibition by small molecule inhibitors. Neurotrophin binding to the TRK receptor induces dimerization and autophosphorylation, activating key downstream pathways including the RAS/RAF/MEK/ERK pathway, the PI3K/AKT pathway, and the PLCγ pathway, all of which promote cell survival and proliferation.[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Neurotrophin Neurotrophin Neurotrophin->TRK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Inhibitor TRK Inhibitor (e.g., 5-Fluoro-2-methoxy- benzylamine derivative) Inhibitor->TRK

TRK Signaling and Inhibition

References

Application Notes and Protocols for Amide Bond Formation: Coupling of 5-Fluoro-2-methoxybenzylamine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 5-Fluoro-2-methoxybenzylamine is a valuable building block in drug discovery, with its substituted phenyl ring offering opportunities for modulating pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the coupling of this compound with a variety of carboxylic acids, employing common and efficient coupling reagents.

Overview of Amide Coupling Reactions

Direct condensation of a carboxylic acid and an amine to form an amide bond typically requires high temperatures and results in low yields. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. These reagents convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine. The choice of coupling reagent, solvent, and base is critical for achieving high yields, minimizing side reactions such as racemization, and ensuring compatibility with other functional groups in the substrates.

This guide focuses on three widely used categories of coupling reagents:

  • Uronium/Aminium Salts: (e.g., HBTU, HATU)

  • Carbodiimides: (e.g., EDC, DCC) often used with additives like HOBt.

Reaction Conditions and Data Summary

The following table summarizes typical reaction conditions and reported yields for the coupling of this compound with carboxylic acids using various coupling reagents. It is important to note that optimal conditions are substrate-dependent and may require empirical optimization.

Carboxylic Acid ExampleCoupling Reagent(s)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Methoxybenzothiophene-2-carboxylic acidHBTUTriethylamine (TEA)DCMRoom Temp.Overnight82.5[1]
General ProtocolHATUDIPEADMFRoom Temp.2-6>90 (Typical)General Protocol
General ProtocolEDC, HOBtDIPEADMF or DCM0 to Room Temp.12-16>85 (Typical)General Protocol

Note: "General Protocol" yields are typical for robust amide couplings and may vary depending on the specific carboxylic acid used.

Experimental Protocols

Detailed methodologies for the coupling of this compound with carboxylic acids are provided below.

Protocol 1: HBTU-Mediated Coupling

This protocol is based on a literature-reported synthesis and is suitable for a wide range of carboxylic acids.[1]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 - 1.5 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add triethylamine (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HBTU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated Coupling (General Protocol)

HATU is a highly effective coupling reagent, particularly for sterically hindered or electron-deficient substrates, and is known for low rates of racemization.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: EDC/HOBt-Mediated Coupling (General Protocol)

This method utilizes a water-soluble carbodiimide (EDC) in conjunction with HOBt to facilitate amide bond formation. The byproducts are water-soluble, simplifying purification.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the general workflow and the mechanistic relationship of the key components in the amide coupling reactions described.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine This compound Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (HBTU, HATU, EDC) Coupling_Reagent->Activation Base Base (TEA, DIPEA) Base->Activation Activation->Coupling Activated Intermediate Amide_Product N-(5-fluoro-2-methoxybenzyl)amide Coupling->Amide_Product Purification Workup & Purification Amide_Product->Purification

Caption: General workflow for amide bond formation.

Coupling_Reagent_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base Activated_Ester Activated Ester Intermediate RCOO->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Ester Amide Amide (R-CO-NHR') Activated_Ester->Amide + Amine Byproducts Byproducts Activated_Ester->Byproducts Amine Amine (R'-NH₂)

References

Application Notes and Protocols for the Chromatographic Purification of 5-Fluoro-2-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 5-Fluoro-2-methoxybenzylamine using flash column chromatography. Two primary methods are presented: a traditional normal-phase approach on silica gel with a basic modifier and a reversed-phase method on C18 silica gel. These protocols are designed to address common impurities encountered during the synthesis of the target compound, such as unreacted starting materials and over-alkylation byproducts.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. A common route to its synthesis is the reductive amination of 5-Fluoro-2-methoxybenzaldehyde. This reaction can lead to several impurities, including the unreacted aldehyde, the corresponding 5-fluoro-2-methoxybenzyl alcohol from over-reduction, and traces of the secondary amine, bis(5-fluoro-2-methoxybenzyl)amine. Chromatographic purification is an effective method to remove these impurities and isolate the desired primary amine with high purity.

The basic nature of the primary amine group in this compound necessitates special considerations during chromatographic purification to achieve good peak shape and efficient separation. On standard silica gel, the acidic silanol groups can interact strongly with the basic amine, leading to significant peak tailing. This can be mitigated by adding a basic modifier, such as triethylamine (TEA), to the mobile phase or by using an amine-functionalized stationary phase.[1][2] Alternatively, reversed-phase chromatography at an elevated pH can be employed to ensure the amine is in its neutral, less polar form, leading to better retention and separation on a non-polar stationary phase like C18.[1]

Data Presentation

The following tables summarize the recommended conditions for both normal-phase and reversed-phase flash chromatography for the purification of this compound.

Table 1: Normal-Phase Flash Chromatography Conditions

ParameterCondition
Stationary Phase Silica Gel (40-63 µm particle size)
Mobile Phase Gradient of Ethyl Acetate in Hexane with 0.5-1% Triethylamine (TEA)
Initial Conditions: 5-10% Ethyl Acetate in Hexane (+TEA)
Final Conditions: 40-60% Ethyl Acetate in Hexane (+TEA)
Detection UV at 254 nm and/or 280 nm
Sample Loading Dry loading with silica gel is recommended

Table 2: Reversed-Phase Flash Chromatography Conditions

ParameterCondition
Stationary Phase C18-functionalized Silica Gel
Mobile Phase Gradient of Acetonitrile in Water with a basic modifier
Aqueous Phase: Water with 0.1% Ammonium Hydroxide or Triethylamine (to maintain pH > 9)
Organic Phase: Acetonitrile
Initial Conditions: 10-20% Acetonitrile in modified Water
Final Conditions: 80-100% Acetonitrile in modified Water
Detection UV at 254 nm and/or 280 nm
Sample Loading Dissolved in a minimal amount of a suitable solvent (e.g., Methanol, Acetonitrile)

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel

This protocol is suitable for routine purification of this compound and is effective at removing less polar impurities and the starting aldehyde.

1. Preparation of the Mobile Phase:

  • Prepare two solvent reservoirs.

  • Reservoir A (Non-polar): Hexane with 1% (v/v) Triethylamine.

  • Reservoir B (Polar): Ethyl Acetate with 1% (v/v) Triethylamine.

  • Degas both solvents by sparging with an inert gas or using a sonicator.

2. Sample Preparation (Dry Loading):

  • Dissolve the crude this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Add silica gel to the solution (approximately 2-3 times the mass of the crude product).

  • Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.

3. Column Packing and Equilibration:

  • Select a silica gel flash column of an appropriate size for the amount of crude material.

  • Pack the column with the silica gel slurry in the initial mobile phase composition (e.g., 5% Ethyl Acetate in Hexane with 1% TEA).

  • Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase until a stable baseline is observed.

  • Carefully add the dry-loaded sample to the top of the column bed.

4. Elution and Fraction Collection:

  • Begin the elution with the initial mobile phase composition.

  • Apply a linear gradient to increase the proportion of the polar solvent (Ethyl Acetate). A typical gradient might be from 5% to 50% Ethyl Acetate over 10-15 column volumes.

  • Collect fractions and monitor the elution using Thin Layer Chromatography (TLC) or an in-line UV detector.

  • The expected elution order is: secondary amine byproduct (if present), 5-Fluoro-2-methoxybenzaldehyde, this compound, and finally 5-fluoro-2-methoxybenzyl alcohol.

5. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC analysis.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Reversed-Phase Flash Chromatography on C18 Silica

This method is particularly useful for purifying more polar compounds and can offer a different selectivity compared to normal-phase chromatography.

1. Preparation of the Mobile Phase:

  • Prepare two solvent reservoirs.

  • Reservoir A (Aqueous): Deionized water with 0.1% (v/v) Ammonium Hydroxide or Triethylamine. Ensure the pH is above 9.

  • Reservoir B (Organic): Acetonitrile.

  • Degas both solvents.

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a small amount of methanol or acetonitrile).

3. Column Packing and Equilibration:

  • Select a C18 flash column of an appropriate size.

  • Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase composition (e.g., 10% Acetonitrile in aqueous phase A).

4. Elution and Fraction Collection:

  • Inject the prepared sample onto the column.

  • Begin the elution with the initial mobile phase composition.

  • Apply a linear gradient to increase the proportion of the organic solvent (Acetonitrile). A typical gradient might be from 10% to 90% Acetonitrile over 10-15 column volumes.

  • Collect fractions and monitor the elution by TLC or an in-line UV detector.

  • In reversed-phase, the elution order will be inverted compared to normal-phase, with more polar compounds eluting first.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the acetonitrile under reduced pressure. The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated. Alternatively, lyophilization can be used if the product is sufficiently non-volatile.

Visualizations

The following diagrams illustrate the logical workflow for selecting a purification method and the experimental workflow for normal-phase flash chromatography.

G cluster_0 Method Selection Workflow start Crude 5-Fluoro-2- methoxybenzylamine solubility Assess Solubility and Impurity Profile start->solubility normal_phase Normal-Phase Chromatography solubility->normal_phase Soluble in non-polar solvents (e.g., Hexane/EtOAc) reversed_phase Reversed-Phase Chromatography solubility->reversed_phase Soluble in polar solvents (e.g., Acetonitrile/Water) end_np Purified Product normal_phase->end_np end_rp Purified Product reversed_phase->end_rp

Caption: Method selection workflow for the purification of this compound.

G cluster_1 Normal-Phase Purification Workflow prep_mobile_phase Prepare Mobile Phase (Hexane/EtOAc + TEA) pack_column Pack and Equilibrate Silica Gel Column prep_mobile_phase->pack_column prep_sample Prepare Sample (Dry Loading) prep_sample->pack_column elute Elute with Gradient and Collect Fractions pack_column->elute analyze Analyze Fractions (TLC/UV) elute->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure concentrate Concentrate to Yield Pure Product combine->concentrate end Purified This compound concentrate->end

References

Application Notes & Protocols for the Quantification of 5-Fluoro-2-methoxybenzylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Fluoro-2-methoxybenzylamine is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this amine in reaction mixtures is crucial for reaction monitoring, yield calculation, and impurity profiling. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for Nuclear Magnetic Resonance (NMR) spectroscopy is included for structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic amines like this compound. The method's specificity, sensitivity, and accuracy make it ideal for in-process control and quality assessment.

Principle of Separation

The separation is based on the partitioning of this compound between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the mobile phase composition, the analyte can be effectively separated from starting materials, reagents, and byproducts. Detection is achieved by monitoring the UV absorbance of the analyte.

Proposed HPLC Method Parameters

The following table outlines the recommended starting parameters for developing a validated HPLC method. These may require further optimization depending on the specific reaction matrix.

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Example Gradient Start with 30% Acetonitrile, ramp to 70% over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 275 nm (based on UV absorbance of aromatic amines)
Run Time 20 minutes
Quantitative Data Summary

The expected performance characteristics of a validated HPLC method are summarized below. These values should be established during formal method validation.

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.9980.9992
Range 1 - 200 µg/mL1 - 200 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:11.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%100.5%
Precision (% RSD) ≤ 2.0%1.5%
Experimental Protocols

Protocol for Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the mobile phase and mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 10, 50, 100, 200 µg/mL).

Protocol for Sample Preparation (Reaction Mixture):

  • Withdraw a 100 µL aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable solvent or acid/base).

  • Dilute the sample in a 10 mL volumetric flask with the mobile phase.

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol for HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.

  • Integrate the peak corresponding to this compound in each chromatogram and calculate the concentration based on the calibration curve.

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Filter Filter (0.45 µm) Standard->Filter Sample Prepare Reaction Sample Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Process Data Processing Detect->Process Quantify Quantification Process->Quantify Report Reporting Quantify->Report

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For amines, derivatization is often employed to improve volatility and chromatographic peak shape.

Principle of Analysis

The sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Proposed GC-MS Method Parameters
ParameterRecommended Value
GC Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injector Temperature 250 °C
Injection Mode Splitless
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Quantitative Data Summary
ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.9950.997
Range 0.1 - 50 µg/mL0.1 - 50 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.1 µg/mL
Experimental Protocols

Protocol for Derivatization and Sample Preparation:

  • Sample Preparation: To a 1 mL aliquot of the diluted reaction mixture (in a suitable aprotic solvent like dichloromethane), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization: Cap the vial and heat at 70 °C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature before injection.

Protocol for Standard Preparation:

  • Prepare a stock solution of this compound in dichloromethane.

  • Create a series of calibration standards and derivatize them using the same procedure as the samples.

Protocol for GC-MS Analysis:

  • Inject 1 µL of the derivatized sample or standard into the GC-MS system.

  • Acquire data in full scan mode.

  • For quantification, use selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of the derivatized analyte.

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Reaction Mixture Aliquot Derivatize Derivatization (e.g., Silylation) Sample->Derivatize Inject GC Injection Derivatize->Inject Separate GC Separation Inject->Separate Ionize MS Ionization & Fragmentation Separate->Ionize Detect MS Detection Ionize->Detect Identify Compound Identification Detect->Identify Quantify Quantification (SIM/Scan) Identify->Quantify

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural elucidation and can be used for quantitative analysis (qNMR) with the use of an internal standard.

Protocol for NMR Sample Preparation
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the reaction mixture residue (after solvent removal) into an NMR tube.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Homogenization: Cap the NMR tube and invert several times to ensure the sample is completely dissolved.

Data Acquisition

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.

Data Analysis
  • Process the spectra (Fourier transform, phasing, and baseline correction).

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the concentration of the analyte relative to the known concentration of the internal standard.

Visualization

qNMR_Logic cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation Sample Known mass of sample Calculate Calculate Moles of Analyte Sample->Calculate IS Known mass of Internal Standard IS->Calculate Acquire Acquire 1H NMR Spectrum Integrate_Sample Integrate Analyte Signal (IA) Acquire->Integrate_Sample Integrate_IS Integrate IS Signal (IIS) Acquire->Integrate_IS Integrate_Sample->Calculate Integrate_IS->Calculate

Application Notes and Protocols for the Incorporation of 5-Fluoro-2-methoxybenzylamine into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, cell permeability, and receptor affinity. The incorporation of non-natural moieties, such as 5-Fluoro-2-methoxybenzylamine, into a peptide sequence can introduce unique steric and electronic features, potentially leading to novel biological activities. The fluorine atom can improve metabolic stability and binding affinity, while the methoxybenzyl group can influence conformation and lipophilicity.

This document provides detailed application notes and experimental protocols for the incorporation of a 5-Fluoro-2-methoxybenzyl group at the N-terminus of a peptide. The primary method described is reductive amination, a robust and widely used strategy for the selective modification of the N-terminal α-amine.

Applications

The N-terminal modification of peptides with a 5-Fluoro-2-methoxybenzyl group can be explored for a variety of applications in drug discovery and chemical biology:

  • Modulation of Receptor Binding: The benzyl group can engage in π-π stacking or hydrophobic interactions with receptor binding pockets, potentially altering the affinity and selectivity of the peptide for its target, such as G protein-coupled receptors (GPCRs).

  • Enhanced Metabolic Stability: N-terminal modification can protect peptides from degradation by exopeptidases, thereby increasing their in vivo half-life.

  • Improved Cell Permeability: The introduction of the lipophilic benzyl group may enhance the ability of the peptide to cross cellular membranes.

  • Probing Structure-Activity Relationships (SAR): The systematic incorporation of this and similar modifications allows for a detailed exploration of the SAR of a peptide, providing insights into the molecular determinants of its biological activity.

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively available in the literature, the following table provides representative yields and purities that can be expected for N-terminal reductive amination of peptides with substituted benzaldehydes based on established protocols.

AldehydePeptide SequenceReducing AgentSolventReaction Time (h)Crude Yield (%)Purity (%)Reference
BenzaldehydeH-Ser(tBu)-ResinNaBH₄DMF/MeOH1>90>95[1]
4-MethoxybenzaldehydeH-Ala-Phe-Gly-ResinNaBH(OAc)₃DMF285-95>90General Protocol
4-FluorobenzaldehydeH-Leu-Val-Lys(Boc)-ResinNaBH₄NMP1.588-96>92General Protocol
5-Fluoro-2-methoxybenzaldehyde Model Peptide NaBH₄ DMF/MeOH 1-2 Expected >85 Expected >90 Projected

Note: Yields and purities are highly dependent on the peptide sequence, resin, and specific reaction conditions. Optimization is often necessary.

Experimental Protocols

Two primary strategies for the incorporation of a 5-Fluoro-2-methoxybenzyl group at the N-terminus of a peptide are presented: on-resin reductive amination and solution-phase reductive amination.

Protocol 1: On-Resin N-Terminal Reductive Amination

This protocol describes the modification of a peptide while it is still attached to the solid support, which simplifies purification.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminus

  • 5-Fluoro-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, treat with 20% piperidine in DMF to expose the free amine. Wash the resin thoroughly with DMF and DCM.

  • Imine Formation: Dissolve 5-Fluoro-2-methoxybenzaldehyde (5-10 equivalents relative to resin loading) in DMF. Add the solution to the resin and agitate at room temperature for 1-2 hours.

  • Reduction: In a separate vessel, dissolve NaBH₄ (10-20 equivalents) in a mixture of DMF and MeOH (e.g., 3:1 v/v). Cool the reducing agent solution in an ice bath. Add the cold reducing agent solution to the resin suspension and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF, MeOH, and DCM to remove excess reagents.

  • Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow for On-Resin Reductive Amination

On_Resin_Reductive_Amination start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 imine_formation Imine Formation (5-Fluoro-2-methoxybenzaldehyde in DMF) wash1->imine_formation reduction Reduction (NaBH4 in DMF/MeOH) imine_formation->reduction wash2 Wash (DMF, MeOH, DCM) reduction->wash2 cleavage Cleavage and Deprotection (TFA Cocktail) wash2->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, NMR) purification->characterization end End: N-Benzylated Peptide characterization->end

Caption: Workflow for on-resin N-terminal reductive amination.

Protocol 2: Solution-Phase N-Terminal Reductive Amination

This protocol is suitable for modifying unprotected peptides after they have been cleaved from the resin and purified.

Materials:

  • Purified peptide with a free N-terminus

  • 5-Fluoro-2-methoxybenzaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate buffer (pH 6-7)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in a phosphate buffer (e.g., 100 mM, pH 6.5) to a final concentration of 1-5 mg/mL. A small amount of organic co-solvent like ACN or MeOH may be added to aid solubility.

  • Reaction Setup: Add 5-Fluoro-2-methoxybenzaldehyde (10-20 equivalents) to the peptide solution.

  • Reduction: Add NaBH₃CN (20-50 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the progress by RP-HPLC and MS.

  • Purification: Once the reaction is complete, purify the N-terminally modified peptide by RP-HPLC to remove excess reagents and any unreacted starting material.

  • Characterization: Confirm the structure and purity of the final product by MS and NMR spectroscopy.

Experimental Workflow for Solution-Phase Reductive Amination

Solution_Phase_Reductive_Amination start Start: Purified Peptide dissolution Dissolve Peptide (Phosphate Buffer) start->dissolution add_aldehyde Add 5-Fluoro-2-methoxybenzaldehyde dissolution->add_aldehyde add_reductant Add NaBH3CN add_aldehyde->add_reductant reaction React (4-12h, RT) add_reductant->reaction purification Purification (RP-HPLC) reaction->purification characterization Characterization (MS, NMR) purification->characterization end End: N-Benzylated Peptide characterization->end

Caption: Workflow for solution-phase N-terminal reductive amination.

Characterization

Accurate characterization of the modified peptide is crucial to confirm successful incorporation of the 5-Fluoro-2-methoxybenzyl group and to assess purity.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the modified peptide. The expected mass increase corresponds to the addition of the 5-Fluoro-2-methoxybenzyl group (C₈H₈FO), which is approximately 139.06 Da.

  • Tandem Mass Spectrometry (MS/MS): MS/MS fragmentation can be used to confirm the peptide sequence and the location of the modification at the N-terminus.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹⁹F) and 2D (COSY, HSQC) NMR spectroscopy can provide detailed structural information. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the benzyl group and the methoxy protons. The ¹⁹F NMR spectrum will show a signal corresponding to the fluorine atom.

Potential Signaling Pathway Modulation

While the specific signaling pathways affected by peptides containing a 5-Fluoro-2-methoxybenzyl group have not been elucidated, N-terminal modifications are known to influence the interaction of peptide ligands with their receptors, particularly G protein-coupled receptors (GPCRs). The N-terminal domain of a peptide is often crucial for receptor binding and activation. The introduction of a bulky, hydrophobic benzyl group can alter the binding mode and efficacy of the peptide.

The following diagram illustrates a hypothetical signaling pathway for a peptide agonist acting on a Gαs-coupled GPCR, where the N-terminal modification could potentially modulate receptor activation and subsequent downstream signaling.

Hypothetical GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Peptide N-Benzylated Peptide (Ligand) Peptide->GPCR Binding & Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

References

Application Notes and Protocols for N-alkylation of 5-Fluoro-2-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxybenzylamine is a key building block in the synthesis of a variety of pharmacologically active molecules. The introduction of alkyl groups at the nitrogen atom is a crucial step in modifying the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can significantly impact its biological activity. These application notes provide detailed experimental procedures for the N-alkylation of this compound via two robust and widely applicable methods: classical N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Reaction Principles

Classical N-Alkylation: This method involves the nucleophilic substitution of an alkyl halide by the primary amine. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrohalic acid byproduct and prevent the formation of the ammonium salt, which would halt the reaction. Over-alkylation to form tertiary amines or even quaternary ammonium salts can be a challenge and is often controlled by using an excess of the primary amine.

Reductive Amination: This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This method is often preferred due to its milder reaction conditions and reduced risk of over-alkylation. A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of benzylamines, which can be adapted for this compound.

Table 1: Classical N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃Acetonitrile70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98
Propargyl BromideK₂CO₃AcetoneReflux5-1075-85

Table 2: Reductive Amination with Carbonyl Compounds

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Formaldehyde (37% aq.)Sodium CyanoborohydrideMethanolRoom Temp2-490-98
AcetaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp3-685-95
BenzaldehydeSodium TriacetoxyborohydrideDichloromethaneRoom Temp4-885-95
AcetoneSodium BorohydrideMethanolRoom Temp6-1275-90

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.[1][2][3]

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.[1]

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Workflow for Classical N-Alkylation

classical_alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine & Base in Solvent add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide heat Heat & Stir add_alkyl_halide->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Workflow for Classical N-Alkylation.

Protocol 2: Reductive Amination with Aldehydes or Ketones

This protocol describes a general procedure for the N-alkylation of this compound with a carbonyl compound using a borohydride reducing agent.[4][5]

Materials and Reagents:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), methanol, dichloromethane (DCM))

  • Acetic acid (catalytic, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or Ethyl acetate for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent (e.g., DCE, 10-20 mL per mmol of substrate).

  • Add the aldehyde or ketone (1.1 eq) to the solution. If imine formation is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Workflow for Reductive Amination

reductive_amination cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start Dissolve Amine & Carbonyl stir Stir at RT (1-2h) start->stir add_reductant Add Reducing Agent stir->add_reductant react Stir & Monitor by TLC add_reductant->react quench Quench with NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Workflow for Reductive Amination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkyl halides can be toxic, lachrymatory, and/or carcinogenic. Handle with extreme care.

  • Borohydride reducing agents are moisture-sensitive and can release flammable or toxic gases upon contact with acid or water. Handle with appropriate precautions.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 5-Fluoro-2-methoxybenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are:

  • Reductive Amination of 5-Fluoro-2-methoxybenzaldehyde: This is a widely used one-pot reaction where the aldehyde reacts with an amine source in the presence of a reducing agent.

  • Reduction of 5-Fluoro-2-methoxybenzonitrile: This method involves the reduction of the corresponding nitrile to the benzylamine.

  • Reduction of 5-Fluoro-2-methoxybenzamide: The amide derivative of 5-fluoro-2-methoxybenzoic acid can be reduced to the target amine.

Q2: I am experiencing low yields in the reductive amination of 5-Fluoro-2-methoxybenzaldehyde. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Inefficient Imine Formation: The initial condensation of the aldehyde and the amine source to form the imine intermediate may be incomplete.

  • Side Reactions: The reducing agent can reduce the starting aldehyde to 5-fluoro-2-methoxybenzyl alcohol. Over-alkylation of the desired primary amine to a secondary amine can also occur.

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction outcome.

  • Reagent Quality: The purity of the starting materials and the activity of the reducing agent are crucial.

Q3: What are the common impurities I might encounter in my final product?

A3: Common impurities can include:

  • Unreacted 5-Fluoro-2-methoxybenzaldehyde.

  • 5-Fluoro-2-methoxybenzyl alcohol (from aldehyde reduction).

  • N-(5-Fluoro-2-methoxybenzyl)-5-fluoro-2-methoxybenzylamine (secondary amine byproduct).

  • Residual solvents from the reaction or purification.

Q4: How can I purify the crude this compound?

A4: Purification can be achieved through several methods:

  • Column Chromatography: This is a highly effective method for separating the desired amine from byproducts and unreacted starting materials.[1][2][3][4] A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.[2][3]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification technique.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basification and extracted back into an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination
Possible Cause Troubleshooting Steps
Incomplete imine formation - Use a dehydrating agent like molecular sieves. - For ammonia as the amine source, use it in large excess, for instance, as its acetate salt.[5] - Monitor imine formation by TLC or NMR before adding the reducing agent.
Reduction of the starting aldehyde - Choose a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] - Add the reducing agent portion-wise at a low temperature.
Formation of secondary amine - Use a large excess of the ammonia source. - In some cases, a stepwise procedure of forming and isolating the imine before reduction can prevent overalkylation.[7]
Suboptimal reaction conditions - Optimize the solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective for reductive aminations with NaBH(OAc)₃.[6] - For reactions with sodium borohydride, a protic solvent like methanol or ethanol is common.[6] - Adjust the pH. A slightly acidic condition (e.g., by adding acetic acid) can catalyze imine formation.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Reagents Typical Solvents Reported Yields (Analogous Reactions) Advantages Disadvantages
Reductive Amination 5-Fluoro-2-methoxybenzaldehyde, Amine Source (e.g., NH₄OAc, NH₃/MeOH), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄, H₂/Catalyst)DCE, THF, Methanol70-95%[8][9][10]One-pot procedure, mild conditions possible.Potential for side reactions (aldehyde reduction, over-alkylation).
Nitrile Reduction 5-Fluoro-2-methoxybenzonitrile, Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni)THF, Diethyl EtherHighGood for clean product formation.Requires synthesis of the nitrile precursor; strong reducing agents like LiAlH₄ can be hazardous.[11]
Amide Reduction 5-Fluoro-2-methoxybenzamide, Reducing Agent (e.g., LiAlH₄, BH₃)THFHighCan be a clean reaction.Requires synthesis of the amide precursor; strong reducing agents are needed.[12]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination.[7][13]

  • Imine Formation:

    • Dissolve 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add a source of ammonia, such as ammonium acetate (5-10 eq).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise. The addition may be slightly exothermic.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Reduction of 5-Fluoro-2-methoxybenzonitrile with LiAlH₄

This protocol is based on general procedures for nitrile reduction.[11]

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice-water bath.

  • Reduction:

    • Dissolve 5-Fluoro-2-methoxybenzonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the reaction by the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).[14] This should produce a granular precipitate of aluminum salts.

    • Filter the precipitate and wash it thoroughly with ether or THF.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Visualizations

Synthesis_Pathway cluster_reductive_amination Reductive Amination cluster_nitrile_reduction Nitrile Reduction cluster_amide_reduction Amide Reduction Aldehyde 5-Fluoro-2-methoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Amine This compound Imine->Amine Reduction (e.g., NaBH(OAc)3) Nitrile 5-Fluoro-2-methoxybenzonitrile Amine_Nitrile This compound Nitrile->Amine_Nitrile Reduction (e.g., LiAlH4) Amide 5-Fluoro-2-methoxybenzamide Amine_Amide This compound Amide->Amine_Amide Reduction (e.g., LiAlH4)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC/NMR) Start->CheckImine SideReaction Analyze for Side Products (Aldehyde reduction, over-alkylation) Start->SideReaction OptimizeConditions Optimize Reaction Conditions (Solvent, Temperature, pH) Start->OptimizeConditions ReagentQuality Verify Reagent Purity and Activity Start->ReagentQuality Incomplete Incomplete Reaction CheckImine->Incomplete Byproducts Byproducts Detected SideReaction->Byproducts Suboptimal Conditions Suboptimal OptimizeConditions->Suboptimal BadReagents Reagents Impure ReagentQuality->BadReagents ActionImine - Use dehydrating agent - Increase amine source Incomplete->ActionImine ActionSideReaction - Use milder reducing agent - Stepwise procedure Byproducts->ActionSideReaction ActionOptimize - Screen solvents - Adjust temperature/pH Suboptimal->ActionOptimize ActionReagents - Use fresh, pure reagents BadReagents->ActionReagents

References

side reactions to avoid during the synthesis of 5-Fluoro-2-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 5-Fluoro-2-methoxybenzylamine. The information is designed to help overcome common side reactions and optimize synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound, and what are their primary drawbacks?

Two prevalent methods for the synthesis of this compound are Reductive Amination of 5-Fluoro-2-methoxybenzaldehyde and the Gabriel Synthesis starting from 5-Fluoro-2-methoxybenzyl halide.

  • Reductive Amination: This one-pot reaction is often favored for its efficiency. However, it is susceptible to over-alkylation, where the desired primary amine product reacts further with the starting aldehyde to form a secondary amine impurity. Another common side reaction is the reduction of the aldehyde to 5-fluoro-2-methoxybenzyl alcohol.[1][2]

  • Gabriel Synthesis: This method is known for producing primary amines with high purity, avoiding the issue of over-alkylation.[3][4] The main drawbacks are the often harsh conditions required for the cleavage of the phthalimide intermediate, which can lead to decomposition of the desired product, and the potential difficulty in removing the phthalhydrazide byproduct.[5][6]

Q2: During the reductive amination to synthesize this compound, I am observing a significant amount of a secondary amine impurity. How can I prevent this over-alkylation?

Over-alkylation is a common issue in reductive aminations when synthesizing primary amines, as the product is often more nucleophilic than the starting ammonia.[2] To minimize the formation of the secondary amine, N,N-bis((5-fluoro-2-methoxyphenyl)methyl)amine, consider the following strategies:

  • Use a large excess of ammonia: Increasing the concentration of ammonia will statistically favor the reaction of the aldehyde with ammonia over the newly formed primary amine.

  • Slow addition of the reducing agent: Adding the reducing agent slowly to the mixture of the aldehyde and ammonia allows for the rapid reduction of the initially formed imine, keeping the concentration of the primary amine low at any given time.

  • Stepwise procedure: First, allow the imine to form by reacting 5-fluoro-2-methoxybenzaldehyde with ammonia. Then, in a separate step, add the reducing agent to convert the imine to the desired primary amine.[3]

  • Choice of reducing agent: Milder reducing agents like sodium triacetoxyborohydride (STAB) can sometimes offer better selectivity for the imine reduction over aldehyde reduction, which can indirectly help control the reaction pathway.[7]

Q3: My reductive amination is yielding a substantial amount of 5-fluoro-2-methoxybenzyl alcohol. What is causing this, and how can I avoid it?

The formation of 5-fluoro-2-methoxybenzyl alcohol is due to the direct reduction of the starting aldehyde, 5-fluoro-2-methoxybenzaldehyde, by the reducing agent. This side reaction competes with the desired imine formation and subsequent reduction. To favor the formation of the amine:

  • Ensure efficient imine formation: The equilibrium between the aldehyde/ammonia and the imine can be shifted towards the imine by removing the water formed during the reaction. This can be achieved by using dehydrating agents like molecular sieves.

  • Select a suitable reducing agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are generally more selective for reducing the protonated imine (iminium ion) over the carbonyl group of the aldehyde compared to a stronger reducing agent like sodium borohydride (NaBH4).[8]

  • Control the pH: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly promoting aldehyde reduction.

Q4: In the Gabriel synthesis, the final hydrolysis of N-(5-fluoro-2-methoxybenzyl)phthalimide is giving me a low yield. What are the potential issues?

Low yields during the hydrolysis step of the Gabriel synthesis can be attributed to the harsh reaction conditions.[5]

  • Acid Hydrolysis: Strong acids and high temperatures can lead to the degradation of the desired this compound.

  • Base Hydrolysis: Strong bases can also cause side reactions and may be incompatible with the methoxy and fluoro groups on the aromatic ring.

  • Ing-Manske Procedure (Hydrazine Cleavage): While generally milder, the reaction with hydrazine can sometimes be incomplete, or the workup to remove the phthalhydrazide byproduct can lead to product loss.[5]

To improve the yield, consider optimizing the reaction time and temperature for the chosen hydrolysis method. For the Ing-Manske procedure, ensure the complete precipitation of phthalhydrazide before filtration.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Reductive Amination: High levels of N,N-bis((5-fluoro-2-methoxyphenyl)methyl)amineOver-alkylation of the primary amine product.- Use a large excess of ammonia.- Perform a stepwise reaction: form the imine first, then add the reducing agent.- Slowly add the reducing agent.
Reductive Amination: Significant amount of 5-fluoro-2-methoxybenzyl alcohol detectedDirect reduction of the starting aldehyde.- Use a milder, more selective reducing agent (e.g., NaBH3CN or NaBH(OAc)3).- Add a dehydrating agent (e.g., molecular sieves) to promote imine formation.- Optimize the reaction pH to favor imine formation (typically slightly acidic).
Reductive Amination: Low conversion of starting aldehydeIncomplete reaction.- Increase reaction time or temperature.- Ensure the reducing agent is active (use a fresh batch).- Check the purity of the starting materials.
Gabriel Synthesis: Low yield of the final amine after hydrolysisDecomposition of the product under harsh hydrolysis conditions or incomplete reaction.- For acid/base hydrolysis, try milder conditions (lower temperature, shorter reaction time).- Use the Ing-Manske procedure with hydrazine for a milder cleavage.- Ensure complete reaction by monitoring with TLC or LC-MS.
Gabriel Synthesis: Difficulty in removing the phthalhydrazide byproductThe byproduct is a sparingly soluble solid.- Ensure complete precipitation of phthalhydrazide, potentially by cooling the reaction mixture.- Wash the precipitate thoroughly with a suitable solvent in which the desired amine is soluble.
General: Presence of unreacted starting materialsIncomplete reaction.- Increase reaction time and/or temperature.- Ensure stoichiometric amounts of reagents are correct.- Verify the activity of reagents.
General: Multiple unidentified spots on TLCFormation of various side products.- Re-evaluate the reaction conditions (temperature, solvent, catalyst).- Purify starting materials to remove any impurities that might be causing side reactions.- Consider an alternative synthetic route if side reactions are inherent to the chosen method.

Experimental Protocols

Method 1: Reductive Amination of 5-Fluoro-2-methoxybenzaldehyde

This protocol is a representative procedure and may require optimization.

Step 1: Imine Formation and Reduction

  • To a solution of 5-fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Gabriel Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Step 1: Synthesis of 5-Fluoro-2-methoxybenzyl bromide (Assuming 5-fluoro-2-methoxybenzyl alcohol as the starting material)

  • Dissolve 5-fluoro-2-methoxybenzyl alcohol (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (PBr3) (0.4 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude 5-fluoro-2-methoxybenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of N-(5-fluoro-2-methoxybenzyl)phthalimide

  • To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add the crude 5-fluoro-2-methoxybenzyl bromide (1.0 eq).

  • Heat the mixture to 80-90 °C and stir for 2-4 hours.

  • Cool the reaction mixture and pour it into water.

  • Filter the precipitate, wash with water, and dry to obtain N-(5-fluoro-2-methoxybenzyl)phthalimide.

Step 3: Hydrolysis to this compound (Ing-Manske Procedure)

  • Suspend N-(5-fluoro-2-methoxybenzyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature, and filter off the precipitated phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute HCl and wash with diethyl ether to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield this compound.

Visualizing Reaction Pathways and Troubleshooting

Reductive Amination Workflow and Side Reactions

reductive_amination aldehyde 5-Fluoro-2-methoxy- benzaldehyde imine Imine Intermediate aldehyde->imine + NH3 - H2O side_product1 5-Fluoro-2-methoxy- benzyl alcohol aldehyde->side_product1 Reduction (Side Reaction) side_product2 Secondary Amine (Over-alkylation) aldehyde->side_product2 ammonia Ammonia (NH3) ammonia->imine amine 5-Fluoro-2-methoxy- benzylamine (Product) imine->amine Reduction (e.g., NaBH4) amine->side_product2 + Aldehyde (Side Reaction)

Caption: Reductive amination pathway and potential side reactions.

Gabriel Synthesis Workflow

gabriel_synthesis start 5-Fluoro-2-methoxy- benzyl bromide intermediate N-(5-fluoro-2-methoxybenzyl)- phthalimide start->intermediate phthalimide Potassium Phthalimide phthalimide->intermediate SN2 Reaction product 5-Fluoro-2-methoxy- benzylamine intermediate->product Hydrazine Hydrate byproduct Phthalhydrazide intermediate->byproduct Cleavage troubleshooting_reductive_amination start Low Yield of This compound check1 Analyze Crude Product (TLC, GC-MS, NMR) start->check1 outcome1 High level of starting aldehyde check1->outcome1 outcome2 Presence of benzyl alcohol check1->outcome2 outcome3 Presence of secondary amine check1->outcome3 solution1 Increase reaction time/temp Check reducing agent activity outcome1->solution1 solution2 Use milder reducing agent (NaBH3CN, NaBH(OAc)3) Add dehydrating agent outcome2->solution2 solution3 Use excess ammonia Stepwise procedure Slow addition of reductant outcome3->solution3

References

Technical Support Center: 5-Fluoro-2-methoxybenzylamine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Fluoro-2-methoxybenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are commonly considered for the synthesis of this compound at scale:

  • Reduction of 5-Fluoro-2-methoxybenzonitrile: This is a frequent choice, involving the reduction of the nitrile functional group to a primary amine. Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel).[1] While LiAlH₄ is effective, its use at large scales presents significant safety and work-up challenges.[2]

  • Reductive Amination of 5-Fluoro-2-methoxybenzaldehyde: This method involves reacting the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired amine.[3] This route can sometimes offer milder conditions compared to powerful hydride reagents.

Q2: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes?

A2: A drop in yield during scale-up is a common problem, often attributable to issues with heat and mass transfer. Key factors include:

  • Inefficient Heat Transfer: Many reduction reactions are highly exothermic. A small flask in an ice bath has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio is much lower, which can lead to a rapid temperature increase, causing side reactions and degradation of the product.

  • Poor Mixing: Inadequate agitation in a large vessel can create localized "hot spots" or areas of high reactant concentration, leading to the formation of impurities.

  • Rate of Reagent Addition: Adding a reactive reagent like LiAlH₄ too quickly on a large scale can overwhelm the reactor's cooling capacity, resulting in a runaway reaction and decreased yield.

Q3: The work-up of my LiAlH₄ reduction is creating a gelatinous emulsion that is impossible to filter. How can I resolve this?

A3: This is a classic issue with aluminum hydride reductions at scale. The aluminum salts produced during quenching can form thick, unfilterable slurries.[4]

  • Fieser Work-up: A carefully controlled, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water can produce a granular, filterable aluminum salt precipitate.[5] The ratio is critical for success.

  • Rochelle's Salt Work-up: Adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) after the reaction can chelate the aluminum salts, breaking up the emulsion and allowing for easier separation of the organic and aqueous layers.[4] This is often a preferred method for larger-scale reactions.

Q4: I'm losing a significant amount of product during the aqueous extraction. How can I improve recovery?

A4: this compound, like many primary amines, can have some water solubility, leading to losses during extraction.

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction to keep the amine in its free base form, which is less water-soluble.

  • Salting Out: Adding a salt, such as sodium chloride (brine wash), to the aqueous layer can decrease the solubility of the amine, driving more of it into the organic layer.

  • HCl Salt Formation: A highly effective strategy for both isolation and purification is to convert the amine into its hydrochloride (HCl) salt.[6] By bubbling dry HCl gas through a solution of the crude amine in a suitable solvent (like diethyl ether or isopropanol), the hydrochloride salt often precipitates as a pure, crystalline solid that can be easily collected by filtration.[7]

Q5: My final product has a significant amount of dibenzylamine and other high-molecular-weight impurities. What causes this?

A5: The formation of secondary amines (like dibenzylamine derivatives) and imines is a common side reaction.[8]

  • Cause: The newly formed primary amine is nucleophilic and can react with any remaining starting material (e.g., the aldehyde in reductive amination) or intermediates to form an imine, which is then reduced to a secondary amine.

  • Solution: Using a large excess of the ammonia source in reductive amination can minimize this side reaction.[9] For nitrile reductions, ensuring the reaction goes to completion and that the work-up is performed promptly can help. Purification via HCl salt formation is often effective at removing these less basic impurities.[6]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Nitrile Reduction

ParameterLab Scale (50 g)Pilot Scale (5 kg) - Initial AttemptPilot Scale (5 kg) - Optimized
Starting Material 5-Fluoro-2-methoxybenzonitrile5-Fluoro-2-methoxybenzonitrile5-Fluoro-2-methoxybenzonitrile
Reducing Agent 1.2 eq LiAlH₄1.2 eq LiAlH₄1.2 eq LiAlH₄
Solvent Volume 500 mL THF50 L THF50 L THF
Addition Time 30 minutes30 minutes4 hours
Max Temp (°C) 5 °C55 °C (Exotherm)10 °C
Work-up Method Fieser MethodFieser MethodRochelle's Salt
Yield (%) 85%42%82%
Purity (HPLC, %) 98%75%97%
Key Impurity (%) < 0.5% (Dimer)15% (Dimer/Degradation)< 1% (Dimer)

Experimental Protocols

Protocol 1: Lab-Scale (50 g) LiAlH₄ Reduction of 5-Fluoro-2-methoxybenzonitrile
  • Setup: A 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere is charged with Lithium Aluminum Hydride (1.2 eq) and anhydrous THF (300 mL).

  • Addition: The flask is cooled to 0°C using an ice-water bath. A solution of 5-Fluoro-2-methoxybenzonitrile (50 g, 1.0 eq) in anhydrous THF (200 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3 hours. Reaction progress is monitored by TLC or HPLC.

  • Quench (Fieser Method): The flask is cooled back to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% NaOH (aq) (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.[5]

  • Isolation: The resulting granular solids are filtered off and washed with THF. The combined filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine.

  • Purification: The crude oil is dissolved in isopropanol, and a solution of HCl in isopropanol is added. The precipitated this compound hydrochloride is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Protocol 2: Pilot-Scale (5 kg) Considerations and Modifications
  • Setup: A 100 L glass-lined reactor with a jacketed cooling system, a calibrated dosing pump, and a nitrogen inlet is used. All reagents and solvents must be handled under strictly anhydrous conditions.

  • Addition: The LiAlH₄/THF slurry is cooled to 0°C. The nitrile solution is added via the dosing pump over a period of 4-6 hours, ensuring the internal temperature does not exceed 10°C. The reactor's cooling system must be monitored closely.

  • Reaction: Stirring continues at 10°C for 5-8 hours, with regular in-process control checks (HPLC) to confirm completion.

  • Quench (Rochelle's Salt Method): The reaction mixture is cooled to 0°C. Excess LiAlH₄ is first quenched by the slow addition of ethyl acetate. Then, a saturated aqueous solution of Rochelle's salt is added slowly via the dosing pump, with vigorous stirring, while maintaining the temperature below 20°C.[4] The mixture is stirred for several hours until two clear layers are formed.

  • Isolation: The layers are separated. The aqueous layer is extracted with an appropriate solvent (e.g., MTBE or Toluene). The combined organic layers are washed, dried, and concentrated.

  • Purification: Purification as the hydrochloride salt is highly recommended at this scale for ease of handling, stability, and achieving high purity.

Visualizations

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification cluster_end Final Product start 5-Fluoro-2-methoxybenzonitrile reaction LiAlH₄ Reduction in THF start->reaction quench Quench (e.g., Rochelle's Salt) reaction->quench extract Aqueous Work-up & Extraction quench->extract concentrate Solvent Concentration extract->concentrate salt HCl Salt Formation concentrate->salt filtrate Filtration & Drying salt->filtrate end Pure this compound HCl filtrate->end

G issue Problem Encountered: Low Yield / High Impurities cause1 Possible Cause: Poor Temperature Control issue->cause1 cause2 Possible Cause: Inefficient Mixing issue->cause2 cause3 Possible Cause: Difficult Work-up issue->cause3 solution1a Solution: Reduce addition rate cause1->solution1a solution1b Solution: Improve reactor cooling cause1->solution1b solution2a Solution: Increase agitation speed cause2->solution2a solution2b Solution: Check impeller design cause2->solution2b solution3a Solution: Use Rochelle's Salt cause3->solution3a solution3b Solution: Isolate as HCl salt cause3->solution3b

References

Technical Support Center: Optimization of Reaction Parameters for 5-Fluoro-2-methoxybenzylamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Fluoro-2-methoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction parameters and troubleshooting common issues encountered during the derivatization of this primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for a primary amine like this compound?

A1: Primary amines are readily derivatized to enhance their properties for analysis (e.g., by HPLC or GC) or to prepare them for subsequent synthetic steps. The most common strategies involve:

  • Acylation: Reaction with acyl chlorides (e.g., benzoyl chloride) or anhydrides to form stable amides. This is a robust and high-yielding reaction.

  • Sulfonylation: Reaction with sulfonyl chlorides (e.g., dansyl chloride) to produce highly fluorescent and stable sulfonamides, which are ideal for sensitive detection in HPLC with fluorescence detectors.[1][2]

  • Carbamate Formation: Reaction with chloroformates, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), yields highly UV-active and fluorescent carbamates, also used for sensitive quantification.[3]

  • Reductive Amination: Reaction with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. This method is fundamental for building molecular complexity.[4][5]

  • Silylation: For GC analysis, the amine can be reacted with a silylating agent (e.g., BSTFA) to increase its volatility and thermal stability.[6]

Q2: I am seeing low or no yield of my derivatized product. What are the likely causes?

A2: Low or no yield can stem from several factors:

  • Inactive Reagents: Acyl chlorides, sulfonyl chlorides, and silylating agents are often sensitive to moisture. Ensure your reagents are fresh and handled under anhydrous conditions.

  • Suboptimal pH: Many derivatization reactions, particularly with dansyl chloride and FMOC-Cl, are pH-dependent. The primary amine needs to be in its unprotonated, nucleophilic form. These reactions are typically run in a buffered alkaline solution (pH 9-11).[1][7]

  • Low Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy.

  • Steric Hindrance: The substituents on the benzylamine may sterically hinder the approach of the derivatizing agent, although this is less of a concern for a primary amine.

  • Poor Solubility: Ensure that both the this compound and the derivatizing agent are soluble in the chosen solvent.

Q3: My reaction is producing multiple products. What could be the side reactions?

A3: The formation of multiple products can be due to:

  • Over-reaction: Some derivatizing agents, like FMOC-Cl, can potentially react with other nucleophilic groups if present in the molecule, though this compound lacks other common nucleophilic sites.

  • Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol with an acyl chloride), it may compete with the amine for the reagent.

  • Degradation of Reagent: Dansyl chloride and other sulfonyl chlorides can hydrolyze in the presence of water, leading to the corresponding sulfonic acid and reducing the amount of active reagent available.

  • Impure Starting Material: The presence of impurities in the this compound starting material will lead to the formation of their corresponding derivatives.

Q4: How can I effectively monitor the progress of my derivatization reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting amine. The product should have a different Rf value. For quantitative analysis during optimization, HPLC or GC-MS are the preferred methods.

Troubleshooting Guides

Issue 1: Low Yield in Acylation with Benzoyl Chloride
Potential Cause Troubleshooting Step
Moisture in Reaction Ensure all glassware is oven-dried. Use anhydrous solvents. Handle benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
HCl Byproduct Inhibition Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the reaction mixture to neutralize the HCl formed during the reaction.[8]
Insufficient Reagent Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride to ensure complete conversion of the amine.
Low Temperature If the reaction is sluggish at room temperature, gently heat the mixture to 40-50°C.
Issue 2: Poor Derivatization Efficiency with Dansyl Chloride for HPLC Analysis
Potential Cause Troubleshooting Step
Incorrect pH The reaction requires alkaline conditions (pH 9.5-10.5) to deprotonate the amine. Use a sodium bicarbonate or borate buffer.[1][7]
Hydrolysis of Dansyl Chloride Prepare the dansyl chloride solution fresh in an anhydrous solvent like acetone or acetonitrile and protect it from light.[1]
Insufficient Incubation Time/Temp Incubate the reaction mixture at a controlled temperature (e.g., 37-50°C) for 1-2 hours to ensure complete reaction.[1]
Excess Dansyl Chloride While a molar excess is needed, a very large excess can lead to significant background fluorescence in HPLC analysis. Optimize the molar ratio of dansyl chloride to the amine.
Issue 3: Inconsistent Results with FMOC-Cl Derivatization
Potential Cause Troubleshooting Step
Incorrect Buffer Concentration The concentration of the buffer can influence the reaction rate. Borate buffer at a concentration of 200-500 mM is often effective.[9]
Derivative Instability FMOC derivatives can be unstable under the basic conditions of the derivatization reaction over long periods. After an optimized reaction time (e.g., 40 minutes), acidify the mixture with an acid like HCl to stabilize the derivative before HPLC analysis.[10]
Reaction Time The reaction is typically fast but should be optimized. Monitor the reaction progress at different time points (e.g., 10, 20, 40, 60 minutes) to find the optimal time for maximum product formation without degradation.[11]
Solvent Composition The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer can affect the reaction efficiency. A common starting point is a 1:1 or 6:4 (v/v) ratio of acetonitrile to water.[10]

Experimental Protocols

Protocol 1: Acylation with Benzoyl Chloride

This protocol describes the synthesis of N-(5-Fluoro-2-methoxybenzyl)benzamide.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Derivatization with Dansyl Chloride for HPLC Analysis

Materials:

  • This compound solution (in a suitable solvent)

  • Dansyl chloride solution (10 mg/mL in anhydrous acetone, prepared fresh)[1]

  • Sodium bicarbonate buffer (0.5 M, pH 9.5)[1]

  • Nitrogen gas supply

Procedure:

  • In a microcentrifuge tube, add 100 µL of the this compound sample solution.

  • Add 100 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture and incubate at 37°C for 1-2 hours in the dark.[1]

  • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Optimization of Dansyl Chloride Derivatization pH
pH of Reaction BufferRelative Yield (%)
7.035
8.068
9.095
9.599
10.598
11.585

Note: Data is illustrative, based on general principles for primary amine derivatization with dansyl chloride. Optimal pH should be determined empirically.

Table 2: Effect of FMOC-Cl to Amine Molar Ratio on Derivatization Efficiency
Molar Ratio (FMOC-Cl : Amine)Peak Area (Arbitrary Units)
1:165,000
2:1110,000
5:1155,000
10:1158,000

Note: Data is illustrative. A 5-fold molar excess is often a good starting point for optimization.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Prepare Reagents (Amine, Derivatizing Agent, Solvent, Buffer) mix Mix Amine, Solvent, and Buffer reagents->mix glassware Prepare Dry Glassware (Under Inert Atmosphere if needed) glassware->mix add_reagent Add Derivatizing Agent mix->add_reagent incubate Incubate (Temp & Time Optimization) add_reagent->incubate quench Quench Reaction / Stabilize Derivative incubate->quench extract Extraction / Purification quench->extract analyze Analyze (TLC, HPLC, GC-MS) extract->analyze

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_guide start Low / No Product Yield q1 Are reagents fresh & anhydrous? start->q1 s1_no Use fresh, dry reagents and anhydrous solvents. q1->s1_no No q2 Is reaction pH optimal? (e.g., pH 9-11 for Dansyl/FMOC) q1->q2 Yes a1_yes Yes a1_no No s2_no Optimize pH using appropriate buffers. q2->s2_no No q3 Is reaction temp/time sufficient? q2->q3 Yes a2_yes Yes a2_no No s3_no Optimize incubation time and temperature. q3->s3_no No end Consider other issues: - Solubility - Stoichiometry - Impurities q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low product yield in derivatization reactions.

References

Technical Support Center: Purification of 5-Fluoro-2-methoxybenzylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-fluoro-2-methoxybenzylamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

The two primary and most effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods will often depend on the scale of your synthesis, the nature of the impurities, and the desired final purity. For liquid derivatives, vacuum distillation is also a viable option.

Q2: I am observing significant product loss during silica gel column chromatography. What could be the cause?

A common issue with purifying amines on standard silica gel is the acidic nature of the stationary phase due to silanol groups (Si-OH). The basic amine can interact strongly with these acidic sites, leading to:

  • Irreversible Adsorption: The compound may bind too strongly to the silica gel, resulting in low or no recovery.[1]

  • Peak Tailing: Strong acid-base interactions can cause broad and tailing peaks, leading to poor separation from impurities.[1]

  • Degradation: The acidic environment on the silica gel surface can potentially degrade acid-sensitive molecules.[1]

Q3: How can I prevent product loss and peak tailing during column chromatography?

To mitigate the issues caused by the acidity of silica gel, you can:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will compete with your product for the acidic sites on the silica gel.

  • Use Deactivated Silica Gel: You can deactivate the silica gel by pre-treating it with a competing amine like triethylamine before packing the column.[1]

  • Utilize Amine-Functionalized Silica: This is often the most effective solution as the surface is specifically treated to minimize interactions with basic compounds, leading to improved peak shape and recovery.[1]

  • Consider an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive amines.[1]

Q4: What are some common impurities I should expect in the synthesis of this compound?

While the impurity profile is highly dependent on the synthetic route, common impurities can include:

  • Unreacted Starting Materials: For example, residual 5-fluoro-2-methoxybenzaldehyde or the corresponding nitrile.

  • Byproducts of Side Reactions: This could include over-reduction products or secondary amines formed during reductive amination.

  • Residual Solvents: Solvents used in the reaction or work-up may be present in the crude product.[2]

  • Hydrolysis Products: The presence of water during the work-up could potentially lead to the hydrolysis of intermediates.[2]

Q5: My purified this compound is showing signs of degradation. How can I improve its stability?

Amines can be susceptible to oxidation and degradation. To enhance stability:

  • Store Under an Inert Atmosphere: Store the purified compound under nitrogen or argon to prevent oxidation.

  • Protect from Light: Store in an amber vial or in the dark.

  • Low Temperature Storage: Store at a low temperature as recommended by the supplier.

  • Consider Salt Formation: For long-term storage, converting the amine to a stable salt (e.g., hydrochloride) can improve its shelf-life.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. / The compound is too soluble in the chosen solvent.- Use a lower boiling point solvent. - Add a co-solvent in which the compound is less soluble. - Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
No Crystal Formation The solution is not supersaturated. / The compound is too soluble in the chosen solvent.- Concentrate the solution by slowly evaporating some of the solvent. - Cool the solution slowly, and then in an ice bath. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.
Low Recovery The compound is too soluble in the cold solvent. / Too much solvent was used.- Ensure the solution is cooled sufficiently in an ice bath before filtration. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation The polarity of the eluent is too high or too low.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a shallower solvent gradient during elution.
Compound Stuck on Column Strong interaction with the acidic silica gel.- Add a basic modifier like triethylamine to the eluent. - Use deactivated or amine-functionalized silica gel.[1] - Switch to a different stationary phase like alumina.[1]
Broad or Tailing Peaks Strong interaction with the acidic silica gel. / Column is overloaded.- Add a basic modifier like triethylamine to the eluent. - Use less crude material for the amount of silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined empirically.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
  • Good candidate solvents will dissolve the compound when hot but not at room temperature.
  • Common solvents to screen include ethanol, methanol, isopropyl alcohol, acetone, and mixtures such as dichloromethane/hexane.[3]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

3. Decolorization (Optional):

  • If the solution is colored by impurities, add a small amount of activated charcoal and continue to heat at reflux for 5-10 minutes.

4. Hot Filtration (Optional):

  • If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

6. Cooling:

  • Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.

7. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

8. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

1. Stationary Phase and Mobile Phase Selection:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh). Consider using deactivated or amine-functionalized silica for better results.[1]
  • Mobile Phase: Develop a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with the addition of 0.1-1% triethylamine.[1] The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
  • Add a thin layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Carefully add the sample solution to the top of the column and allow it to adsorb onto the silica gel.

4. Elution:

  • Carefully add the mobile phase to the column and begin elution.
  • Collect fractions and monitor the separation using TLC.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

5. Fraction Pooling and Solvent Removal:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualized Workflows

Recrystallization_Workflow A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if necessary) A->B C Cool Slowly to Room Temperature B->C D Induce Crystallization (if necessary) C->D E Cool in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: General workflow for purification by recrystallization.

Column_Chromatography_Workflow A Select Stationary and Mobile Phase (TLC) B Pack Column A->B C Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions (TLC) E->F G Combine Pure Fractions F->G Identify Pure Fractions H Remove Solvent G->H

Caption: General workflow for column chromatography purification.

References

Technical Support Center: HPLC Method Development for Purity Analysis of 5-Fluoro-2-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method for the purity analysis of 5-Fluoro-2-methoxybenzylamine. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I observing significant peak tailing for the main analyte peak?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing aromatic amines like this compound.[1] This is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The pKa of this compound is estimated to be around 9-10. To minimize silanol interactions, the mobile phase pH should be adjusted to be at least 2 units below the pKa of the analyte.[1] A lower pH (e.g., pH 2.5-3.5) ensures the amine is fully protonated, reducing its interaction with the stationary phase.

  • Use a Mobile Phase Additive: If adjusting the pH is not sufficient, consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[1] TEA will preferentially interact with the silanol groups, masking them from the analyte.

  • Select an Appropriate Column: Modern, high-purity silica columns with end-capping are designed to have fewer accessible silanol groups, which can significantly improve peak shape for basic compounds.[1]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[2] Try diluting your sample or reducing the injection volume to see if the peak shape improves.

Q2: My baseline is noisy and/or drifting. What are the possible causes and solutions?

An unstable baseline can compromise the accuracy of integration and the detection of low-level impurities.

Common Causes and Solutions:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise and spikes.[2][3] Ensure your mobile phase is thoroughly degassed using sonication, vacuum filtration, or an inline degasser.

    • Contamination: Impurities in the solvents or buffer components can lead to a noisy or drifting baseline.[2][4][5] Use high-purity, HPLC-grade solvents and freshly prepared buffers.[2][4]

    • Incomplete Mixing or Equilibration: If using a gradient, ensure the solvents are miscible and the system is well-mixed.[5] A drifting baseline can occur if the column is not properly equilibrated with the mobile phase.[3]

  • System Issues:

    • Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations and an unstable baseline.[2][6]

    • Detector Lamp Instability: An aging detector lamp can cause baseline drift.[3]

  • Column Contamination: A contaminated guard or analytical column can lead to baseline disturbances.[3]

Q3: I am not getting good resolution between the main peak and an impurity. How can I improve the separation?

Poor resolution can be due to suboptimal mobile phase composition or an inappropriate column.[6]

Optimization Strategies:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve the resolution between closely eluting peaks.

  • Optimize the Gradient: If using a gradient, making the slope shallower can enhance the separation of complex mixtures.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Select a Different Column: A column with a different stationary phase (e.g., a phenyl column for aromatic compounds) or a longer column with a smaller particle size can provide better resolution.[4]

Q4: I am observing ghost peaks in my chromatogram. What is their origin?

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank injections.

Potential Sources:

  • Carryover: Residual sample from a previous injection can be carried over to the next run.[3] Implementing a robust needle wash program can help mitigate this.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from system components can appear as ghost peaks.[3][4] Using fresh, high-purity solvents is crucial.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the purity analysis of this compound?

A good starting point for method development would be a reversed-phase HPLC method using a C18 column. Based on the analysis of similar aromatic amines, the following conditions can be proposed:

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/B (50:50)

Q2: What are the key validation parameters I need to consider for this purity method according to ICH guidelines?

For a purity method, the following validation parameters are essential as per ICH Q2(R1) guidelines:[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[2][7][8] A minimum of five concentration levels should be used.[9][8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][7][8] This is often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[3]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How do I prepare my sample of this compound for HPLC analysis?

Accurately weigh a suitable amount of the this compound sample and dissolve it in the sample diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to achieve a final concentration within the linear range of the method (e.g., 0.1-1.0 mg/mL). It is crucial to filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit.[3]

Experimental Protocol: Purity Analysis of this compound by HPLC

This protocol outlines a general procedure for the purity determination of this compound using reversed-phase HPLC.

1. Objective: To develop and validate an HPLC method for the determination of the purity of this compound and to quantify its related impurities.

2. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or other suitable buffer components)

  • 0.45 µm Syringe filters

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography data acquisition and processing software.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 275 nm
Injection Volume 10 µL
Run Time 30 minutes

5. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

6. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

7. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the percentage purity of the sample using the area normalization method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Method Development and Troubleshooting Workflow

HPLC_Method_Development start Start: Define Analytical Objective (Purity Analysis) lit_search Literature Search & Compound Property Analysis (pKa, UV spectra) start->lit_search initial_method Select Initial Method Parameters (Column, Mobile Phase, Gradient) lit_search->initial_method run_exp Perform Initial Experiment initial_method->run_exp eval_chrom Evaluate Chromatogram (Peak Shape, Resolution, RT) run_exp->eval_chrom peak_tailing Peak Tailing? eval_chrom->peak_tailing poor_res Poor Resolution? peak_tailing->poor_res No opt_ph Optimize Mobile Phase pH & Additives (e.g., TEA) peak_tailing->opt_ph Yes baseline_issue Baseline Issues? poor_res->baseline_issue No opt_grad Optimize Gradient Profile & Organic Solvent % poor_res->opt_grad Yes check_system Check System Integrity (Leaks, Degassing, Purity) baseline_issue->check_system Yes method_ok Method Acceptable? baseline_issue->method_ok No opt_ph->run_exp opt_grad->run_exp check_system->run_exp method_ok->initial_method No, Re-evaluate Parameters validate Proceed to Method Validation (ICH Guidelines) method_ok->validate Yes finish Final Validated Method validate->finish

Caption: Workflow for HPLC method development and troubleshooting.

References

preventing degradation of 5-Fluoro-2-methoxybenzylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Fluoro-2-methoxybenzylamine during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary causes of degradation for this compound, like many benzylamines, are exposure to air (oxygen), light, and moisture.[1] These factors can lead to oxidation and other undesirable side reactions. The amine functional group is particularly susceptible to oxidation, which can result in the formation of imines, and subsequently aldehydes and carboxylic acids.[1][2] Additionally, benzylamines can react with atmospheric carbon dioxide to form carbonate salts.[1]

Q2: My solution of this compound has turned a pale yellow color. What is the likely cause?

A2: A pale yellow discoloration is a common indicator of degradation. This is often due to the formation of oxidized species, such as the corresponding imine or benzaldehyde derivative, which can be colored.[3] This process can be accelerated by exposure to light and air.

Q3: I am observing a new, unexpected peak in the HPLC analysis of my this compound sample. What could this be?

A3: An unexpected peak in your HPLC chromatogram likely corresponds to a degradation product. The most probable impurities are 5-fluoro-2-methoxybenzaldimine, 5-fluoro-2-methoxybenzaldehyde, and 5-fluoro-2-methoxybenzoic acid, which are formed through oxidative degradation.[2][3][4] It is also possible, though less common in a well-sealed container, that a carbonate salt has formed from a reaction with atmospheric CO2.[1]

Q4: What are the optimal storage conditions for solid this compound?

A4: To ensure long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[5][6] The container should be kept in a cool, dark, and dry place, such as a desiccator in a refrigerator or freezer.[5][6] For long-term storage, temperatures of -20°C to -70°C are recommended.[7]

Q5: How should I prepare and store solutions of this compound to minimize degradation?

A5: Solutions should be prepared fresh for each experiment whenever possible. Use dry, deoxygenated solvents to minimize oxidative and hydrolytic degradation. If you must store a solution, even for a short period, it should be placed in a tightly sealed vial with minimal headspace, purged with an inert gas, and stored at a low temperature in the dark. A study on aromatic amines in aqueous solutions showed significant degradation at room temperature (~20°C) after just two days, whereas samples were stable for at least 10 days at -20°C and -70°C.[7]

Troubleshooting Guides

Issue: Rapid Degradation of Stock Solutions

Potential Cause Troubleshooting Steps
Oxygen Exposure - Use solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen).- Prepare solutions under an inert atmosphere (e.g., in a glove box).- Store solutions in vials with PTFE-lined septa to ensure an airtight seal.
Moisture in Solvent - Use anhydrous solvents from a freshly opened bottle or a solvent purification system.- Store solvents over molecular sieves to maintain dryness.
Light Exposure - Prepare and handle solutions in a dimly lit area.- Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[7]
Incompatible Solvent - Avoid highly acidic or basic conditions unless required for the experiment, as these can catalyze degradation.

Issue: Inconsistent Experimental Results

Potential Cause Troubleshooting Steps
Degraded Starting Material - Before starting a series of experiments, verify the purity of your this compound stock using a validated analytical method like HPLC.- If the purity is below your experimental requirements, purify the material or obtain a new batch.
Degradation During Experiment - Minimize the time the compound is exposed to ambient conditions during your experimental setup.- If your experiment requires elevated temperatures, be aware that this can accelerate degradation. Consider running a control experiment to assess the stability of the compound under your reaction conditions.

Data Presentation

Table 1: Effect of Storage Temperature on the Stability of Aromatic Amines in Solution

Disclaimer: The following data is based on a study of various aromatic amines in a urine matrix and is intended to be illustrative of the general effect of temperature on amine stability. Specific degradation rates for this compound may vary.

Storage TemperatureObservation after 2 DaysObservation after 10 DaysRecommendation for this compound
~20°C (Room Temp)Substantial decrease in concentration observed for most analytes.[7]Significant degradation.Avoid storing solutions at room temperature.
4°C (Refrigerator)No marked decrease in concentration.[7]Stable.[7]Suitable for short-term storage (hours to a few days).
-20°C (Freezer)No marked decrease in concentration.[7]Stable.[7]Recommended for medium-term storage (days to weeks).
-70°C (Ultra-low Freezer)No marked decrease in concentration.[7]Stable for up to 14 months.[7]Ideal for long-term storage.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect the presence of potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or photodiode array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes. This will help to elute both the polar starting material and any less polar degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a wavelength where the parent compound and expected impurities have significant absorbance (a PDA detector is useful to determine the optimal wavelength).

    • Injection Volume: 5-10 µL

  • Analysis:

    • Analyze a blank (injection of the sample solvent) to identify any solvent-related peaks.

    • Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

    • The appearance of new peaks over time, especially those with retention times corresponding to more polar compounds (like the carboxylic acid) or less polar compounds (like the imine), can indicate degradation.

Mandatory Visualizations

DegradationPathway cluster_main This compound cluster_imine Imine Intermediate cluster_aldehyde 5-Fluoro-2-methoxybenzaldehyde cluster_acid 5-Fluoro-2-methoxybenzoic Acid C7H8FNO C₇H₈FNO C7H7FN C₇H₇FN C7H8FNO->C7H7FN Oxidation (-2H) C8H7FO2 C₈H₇FO₂ C7H7FN->C8H7FO2 Hydrolysis (+H₂O, -NH₃) C8H7FO3 C₈H₇FO₃ C8H7FO2->C8H7FO3 Further Oxidation

Caption: Oxidative degradation pathway of this compound.

ExperimentalWorkflow cluster_storage Storage cluster_prep Preparation cluster_use Experiment Receive Receive Compound Store Store Solid (-20°C, Inert Gas, Dark) Receive->Store Best Practice Weigh Weigh Solid (Minimize Air Exposure) Store->Weigh For Experiment Dissolve Dissolve in Dry, Deoxygenated Solvent Weigh->Dissolve Use Use Solution Immediately Dissolve->Use Minimize Delay

Caption: Recommended workflow for handling this compound.

TroubleshootingGuide Start Degradation Suspected (e.g., new HPLC peak, color change) CheckStorage Check Storage Conditions Start->CheckStorage CheckHandling Review Handling Procedures Start->CheckHandling InertAtmosphere Stored under inert gas? CheckStorage->InertAtmosphere CoolDark Stored cool and dark? CheckStorage->CoolDark DrySolvent Used dry, deoxygenated solvent? CheckHandling->DrySolvent FreshSolution Solution prepared fresh? CheckHandling->FreshSolution Oxidation Likely Cause: Oxidation from Air InertAtmosphere->Oxidation No PhotoOxidation Likely Cause: Photo-oxidation or Thermal Degradation CoolDark->PhotoOxidation No HydrolysisOxidation Likely Cause: Hydrolysis or Oxidation from Solvent DrySolvent->HydrolysisOxidation No SolutionDegradation Likely Cause: Degradation in Solution Over Time FreshSolution->SolutionDegradation No

Caption: Troubleshooting decision tree for identifying degradation sources.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-Fluoro-2-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 5-Fluoro-2-methoxybenzylamine. This document provides a structured approach to troubleshooting, including frequently asked questions (FAQs) and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing this compound?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the amine functional group of the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase of the column.[1][2][3][4][5] These interactions introduce an additional retention mechanism to the primary hydrophobic retention, leading to asymmetrical peak shapes.[1][4]

Q2: How does the mobile phase pH affect the peak shape of my basic analyte?

The mobile phase pH is a critical factor.[6] At a mid-range pH (typically above 3), silanol groups on the silica surface become ionized (negatively charged, SiO-), leading to strong ionic interactions with the protonated amine group of this compound.[4][5] This strong secondary interaction is a major contributor to peak tailing.[4] By lowering the mobile phase pH (e.g., to pH 3 or below), the silanol groups are protonated (Si-OH), minimizing these undesirable ionic interactions and improving peak symmetry.[2][7]

Q3: Can my choice of HPLC column contribute to peak tailing?

Absolutely. The type and quality of the HPLC column play a significant role.[1][3]

  • Silica Type: Older, "Type A" silica columns often have a higher metal content and more acidic silanol groups, which can lead to pronounced peak tailing with basic compounds.[7][8] Modern "Type B" silica columns are of higher purity and have fewer active silanol sites.[1][7]

  • End-Capping: Columns that are "end-capped" have had many of the residual silanol groups chemically deactivated with a small silylating agent, which reduces the sites available for secondary interactions.[2][3][4]

  • Stationary Phase: Specialized stationary phases, such as those with embedded polar groups or hybrid organic/silica particles, are designed to shield the analyte from residual silanols and can provide excellent peak shapes for basic compounds.[1][8]

Q4: I'm observing tailing for all the peaks in my chromatogram, not just this compound. What could be the issue?

If all peaks are tailing, the problem might be more general and not specific to the analyte's chemistry. Common causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[3]

  • Extra-column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[9]

  • Column Contamination or Degradation: A blocked frit, contaminants on the column head, or a void in the packing material can lead to distorted peak shapes for all analytes.[3][4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_pH Is Mobile Phase pH < 3? start->check_pH adjust_pH Action: Lower Mobile Phase pH (e.g., using 0.1% Formic Acid) check_pH->adjust_pH No check_column Are you using a modern, end-capped 'Type B' silica or specialized column? check_pH->check_column Yes end Peak Shape Improved adjust_pH->end change_column Action: Switch to a suitable column (e.g., high-purity, end-capped C18) check_column->change_column No check_additive Is a mobile phase additive (e.g., TEA) being used? check_column->check_additive Yes change_column->end add_additive Action: Add a competitive base (e.g., 0.1% Triethylamine) check_additive->add_additive No check_overload Is the column overloaded? check_additive->check_overload Yes add_additive->end dilute_sample Action: Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_system Check for extra-column volume and column contamination/voids check_overload->check_system No dilute_sample->end system_maintenance Action: Use shorter, narrower tubing. Flush or replace column. check_system->system_maintenance system_maintenance->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Detailed Troubleshooting Steps & Experimental Protocols

Step 1: Evaluate and Optimize Mobile Phase pH

  • Problem: The amine group of this compound interacts with ionized silanol groups.

  • Solution: Reduce the mobile phase pH to suppress silanol ionization.[2]

    Protocol for Mobile Phase pH Adjustment:

    • Preparation of Acidified Mobile Phase: Prepare an aqueous mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). For example, to prepare 1 L of 0.1% formic acid, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • pH Measurement: Ensure the final pH of the aqueous portion of the mobile phase is between 2.5 and 3.0.

    • System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

    • Analysis: Inject the sample and compare the peak shape to the previous analysis.

Step 2: Assess the HPLC Column

  • Problem: The column may have a high number of active silanol sites.

  • Solution: Use a column designed to minimize these interactions.

    Protocol for Column Selection:

    • Review Column Specifications: Check if your current column is a high-purity, "Type B" silica column and if it is end-capped. This information is available in the manufacturer's documentation.

    • Consider an Alternative Column: If peak tailing persists, switch to a column specifically designed for basic compounds. Options include columns with a polar-embedded stationary phase or a hybrid particle technology.

    • Installation and Equilibration: When installing a new column, follow the manufacturer's instructions for conditioning and equilibration.

Step 3: Use Mobile Phase Additives

  • Problem: Residual silanol interactions still cause tailing even at low pH.

  • Solution: Add a competitive base to the mobile phase to block the active silanol sites.

    Protocol for Using Mobile Phase Additives:

    • Additive Selection: Triethylamine (TEA) is a common choice.

    • Preparation: Add a low concentration of TEA (e.g., 0.1% or ~10-20 mM) to the aqueous portion of your mobile phase.

    • Equilibration and Analysis: Thoroughly equilibrate the column with the new mobile phase before injection. Be aware that TEA can be difficult to completely wash out of the HPLC system.[10]

Step 4: Check for Column Overload

  • Problem: Injecting too much analyte can saturate the active sites on the stationary phase.[11]

  • Solution: Reduce the amount of sample injected.

    Protocol for Diagnosing Column Overload:

    • Sample Dilution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) in the mobile phase.

    • Injection: Inject the original sample and each dilution.

    • Evaluation: Compare the peak shapes. If the tailing factor improves significantly with dilution, column overload is a likely cause.[2][3]

    • Remedy: Reduce the injection volume or the concentration of your sample for future analyses.

Step 5: Inspect the HPLC System

  • Problem: Physical issues in the HPLC system can contribute to peak distortion.

  • Solution: Minimize extra-column volume and check for column blockages.

    Protocol for System Check:

    • Minimize Tubing: Use tubing with the narrowest possible internal diameter and the shortest possible length between the injector, column, and detector.

    • Check for Blockages: If you observe an unusually high backpressure along with peak tailing, the column inlet frit may be blocked.

    • Column Flushing: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (as recommended by the manufacturer) to remove contaminants.[4] If this does not resolve the issue, the column may need to be replaced.

Quantitative Data Summary

The following table summarizes typical starting conditions and optimization strategies for the analysis of this compound.

ParameterInitial ConditionOptimized Condition for Reduced TailingRationale
Column Standard C18 (Type A or unknown)High-purity, end-capped C18 or polar-embedded phaseMinimizes available silanol groups for secondary interactions.[1][2]
Mobile Phase A Water0.1% Formic Acid in WaterLowers pH to ~2.7, protonating silanols to reduce ionic interactions.[2]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolStandard organic modifiers.
pH Neutral (~7)2.5 - 3.0Suppresses the ionization of silanol groups.[1][5]
Additive None0.1% Triethylamine (if pH adjustment is insufficient)TEA acts as a competitive base, masking silanol sites.[1]
Injection Volume 10 µL2-5 µLReduces the risk of mass and volume overload.[2]

Diagram: Chemical Cause of Peak Tailing

G cluster_0 At Mid-Range pH (e.g., > 4) cluster_1 At Low pH (e.g., < 3) Analyte_pos Analyte-NH3+ (Protonated) Interaction Strong Ionic Interaction (Secondary Retention) Analyte_pos->Interaction Silanol_neg Silica-SiO- (Ionized) Silanol_neg->Interaction Tailing Peak Tailing Interaction->Tailing Analyte_pos2 Analyte-NH3+ (Protonated) NoInteraction Minimal Interaction Analyte_pos2->NoInteraction Silanol_H Silica-SiOH (Protonated) Silanol_H->NoInteraction GoodPeak Symmetrical Peak NoInteraction->GoodPeak

Caption: The effect of mobile phase pH on silanol interactions.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-Fluoro-2-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary synthetic routes to 5-Fluoro-2-methoxybenzylamine, a key intermediate in pharmaceutical research and development. The routes originate from commercially available precursors: 5-fluoro-2-methoxybenzaldehyde, 5-fluoro-2-methoxybenzonitrile, and 5-fluoro-2-methoxybenzoic acid. Each method is evaluated based on reaction yield, purity, complexity, and reaction conditions to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reductive AminationRoute 2: Nitrile ReductionRoute 3: Amide Reduction
Starting Material 5-Fluoro-2-methoxybenzaldehyde5-Fluoro-2-methoxybenzonitrile5-Fluoro-2-methoxybenzoic acid
Key Transformation Imine formation and reductionNitrile reductionAmide formation and reduction
Typical Reagents NH₃ or NH₄OAc, NaBH(OAc)₃ or H₂/CatalystLiAlH₄ or H₂/Catalyst (e.g., Raney Ni, Pd/C)1. SOCl₂, NH₄OH 2. LiAlH₄ or BH₃·THF
Typical Yield (%) 75-9570-9065-85 (over two steps)
Reaction Time 12-24 hours4-12 hours16-30 hours
Reaction Temperature Room Temperature0 °C to Reflux0 °C to Reflux
Complexity Low (often a one-pot procedure)Moderate (requires anhydrous conditions for LiAlH₄)High (multi-step process)
Key Advantages Mild reaction conditions, high yields.Direct conversion of the nitrile to the amine.Utilizes a readily available starting material.
Key Disadvantages Potential for over-alkylation to secondary amine.Use of hazardous reagents like LiAlH₄.Longer reaction sequence.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

route1 start 5-Fluoro-2-methoxybenzaldehyde intermediate Imine Intermediate start->intermediate NH₃ or NH₄OAc product This compound intermediate->product NaBH(OAc)₃ or H₂/Catalyst

Caption: Route 1: Reductive Amination of 5-Fluoro-2-methoxybenzaldehyde.

route2 start 5-Fluoro-2-methoxybenzonitrile product This compound start->product LiAlH₄ or H₂/Catalyst

Caption: Route 2: Reduction of 5-Fluoro-2-methoxybenzonitrile.

route3 start 5-Fluoro-2-methoxybenzoic Acid intermediate 5-Fluoro-2-methoxybenzamide start->intermediate 1. SOCl₂ 2. NH₄OH product This compound intermediate->product LiAlH₄ or BH₃·THF

Caption: Route 3: Reduction of 5-Fluoro-2-methoxybenzamide.

Experimental Protocols

Route 1: Reductive Amination of 5-Fluoro-2-methoxybenzaldehyde

This method is a widely used and generally high-yielding approach for the synthesis of benzylamines.[1] It involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ.

Materials:

  • 5-Fluoro-2-methoxybenzaldehyde

  • Ammonium acetate or ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in DCM or DCE.

  • Add ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Reduction of 5-Fluoro-2-methoxybenzonitrile

The reduction of a benzonitrile is a direct method to obtain the corresponding benzylamine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Materials:

  • 5-Fluoro-2-methoxybenzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas

  • Anhydrous diethyl ether or tetrahydrofuran (THF) for LAH reduction; or Ethanol/Methanol for catalytic hydrogenation

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure (using LiAlH₄):

  • To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of 5-Fluoro-2-methoxybenzonitrile (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 3: Amide Reduction from 5-Fluoro-2-methoxybenzoic Acid

This two-step route involves the initial conversion of the carboxylic acid to the corresponding benzamide, which is then reduced to the target benzylamine.

Step 3.1: Synthesis of 5-Fluoro-2-methoxybenzamide

Materials:

  • 5-Fluoro-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • To a solution of 5-Fluoro-2-methoxybenzoic acid (1.0 eq) in DCM, add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) at 0 °C and then stir the mixture at room temperature for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain 5-Fluoro-2-methoxybenzamide, which can be purified by recrystallization.

Step 3.2: Reduction of 5-Fluoro-2-methoxybenzamide

Materials:

  • 5-Fluoro-2-methoxybenzamide

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

Procedure (using LiAlH₄):

  • Follow the same procedure as described in Route 2 for the reduction of the nitrile, using 5-Fluoro-2-methoxybenzamide as the starting material. The reaction may require longer reflux times (4-8 hours).

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the scale of the synthesis, available laboratory equipment, cost of starting materials, and safety considerations.

  • Reductive amination (Route 1) is often preferred for its mild conditions and high yields, making it suitable for laboratory-scale synthesis, especially when the corresponding aldehyde is readily available.

  • Nitrile reduction (Route 2) offers a more direct pathway and can be very efficient, although the use of highly reactive and hazardous reagents like LiAlH₄ necessitates careful handling and anhydrous conditions. Catalytic hydrogenation presents a safer, albeit potentially slower, alternative.

  • Amide reduction (Route 3) is a viable option when starting from the inexpensive and stable benzoic acid. However, the additional step of amide formation adds to the overall reaction time and may lower the overall yield.

Researchers should carefully consider these factors to select the most appropriate and efficient synthetic strategy for their specific research and development objectives.

References

comparing the reactivity of 5-Fluoro-2-methoxybenzylamine with other benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-Fluoro-2-methoxybenzylamine in relation to other substituted benzylamines. The content is structured to offer a clear understanding of its chemical behavior, supported by available experimental data for analogous compounds and established principles of physical organic chemistry.

Introduction to Benzylamine Reactivity

The reactivity of benzylamines is primarily governed by the nucleophilicity of the amino group. This, in turn, is influenced by the electronic and steric effects of substituents on the benzene ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally increasing reaction rates in processes like acylation and alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down these reactions.

In the case of this compound, the two substituents exert opposing electronic effects. The methoxy group at the ortho position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The fluorine atom at the meta position to the benzyl group is strongly electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect). The overall reactivity of the molecule is a result of the interplay of these effects.

Electronic Effects of Substituents on Benzylamine Reactivity

The reactivity of a substituted benzylamine can be predicted by considering the net electronic effect of its substituents. The Hammett equation provides a quantitative means to correlate the electronic properties of substituents with reaction rates.

Substituent Effects in this compound:

  • 2-Methoxy Group: The methoxy group is a powerful resonance electron-donating group, which significantly increases the electron density on the aromatic ring and, to a lesser extent, on the benzylic nitrogen. Its inductive effect is electron-withdrawing but is generally outweighed by the resonance effect.

  • 5-Fluoro Group: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. Its resonance effect is electron-donating but is weak compared to its inductive effect.

Overall, the electron-donating resonance effect of the methoxy group is expected to be the dominant factor, making this compound a relatively reactive nucleophile, though its reactivity will be attenuated by the electron-withdrawing inductive effect of the fluorine atom.

Comparative Reactivity Data

Table 1: Relative Rate Constants for the N-Benzylation of Substituted Benzylamines with Benzyl Bromide in Methanol

Substituent (X) in X-C₆H₄CH₂NH₂Relative Rate (kₓ/kₙ)
4-OCH₃Increased
4-CH₃Increased
H1.00
4-ClDecreased
4-NO₂Decreased

Data inferred from qualitative descriptions in the literature. Electron-donating groups like methoxy and methyl increase the reaction rate compared to unsubstituted benzylamine, while electron-withdrawing groups like chloro and nitro decrease the rate.[1]

Based on the data in Table 1, the methoxy group in the ortho position of this compound would be expected to increase its reactivity in N-alkylation reactions. However, the meta-fluoro substituent will counteract this effect to some extent.

Table 2: Second-Order Rate Constants for the Oxidation of Substituted Benzylamines by Cetyltrimethylammonium Permanganate (CTAP)

Substituentk₂ (dm³ mol⁻¹ s⁻¹) at 323 K
4-OCH₃0.0813
4-CH₃0.0389
H0.0155
4-Cl0.0072
3-Cl0.0046
4-NO₂0.0006

This data demonstrates that electron-donating groups accelerate the oxidation, while electron-withdrawing groups retard it.[2]

The trends observed in these tables underscore the significant influence of electronic effects on the reactivity of the benzylamine nucleus. For this compound, a quantitative prediction would require specific experimental determination of its reaction rates. However, based on the opposing nature of its substituents, its reactivity is likely to be intermediate between that of a strongly activated benzylamine (e.g., 2-methoxybenzylamine) and a deactivated one (e.g., 3-fluorobenzylamine).

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to quantitatively assess the reactivity of this compound and compare it with other benzylamines.

Protocol 1: Determination of Second-Order Rate Constant for N-Acylation

This protocol describes a general procedure for measuring the rate of N-acylation of a benzylamine with an acyl chloride, which can be monitored by techniques such as HPLC or NMR spectroscopy.

Materials:

  • This compound

  • Reference benzylamines (e.g., benzylamine, 4-methoxybenzylamine, 4-fluorobenzylamine)

  • Acetyl chloride (or other acylating agent)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Internal standard for quantitative analysis (e.g., dodecane for GC/MS, 1,3,5-trimethoxybenzene for NMR)

Procedure:

  • Prepare stock solutions of the benzylamine, acyl chloride, and tertiary amine base in the chosen anhydrous solvent.

  • In a thermostated reaction vessel, combine the benzylamine solution and the internal standard.

  • Initiate the reaction by adding the acyl chloride and tertiary amine base solutions simultaneously.

  • At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a suitable solvent or a quenching reagent).

  • Analyze the quenched aliquots by a suitable analytical method (e.g., HPLC, GC-MS, or ¹H NMR) to determine the concentration of the remaining benzylamine and the formed amide product.

  • Plot the concentration of the benzylamine versus time and determine the initial reaction rate.

  • The second-order rate constant (k₂) can be calculated from the initial rate and the initial concentrations of the reactants.

Protocol 2: Competitive N-Alkylation Experiment

This protocol allows for the determination of the relative reactivity of two benzylamines in a single experiment.

Materials:

  • This compound

  • A reference benzylamine of known reactivity

  • Benzyl bromide (or other alkylating agent)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Internal standard for quantitative analysis

Procedure:

  • In a reaction vessel, prepare a solution containing equimolar amounts of this compound, the reference benzylamine, and the internal standard in the chosen solvent.

  • Add a sub-stoichiometric amount of the alkylating agent (e.g., 0.1 equivalents) to the solution to ensure the reaction does not go to completion.

  • Stir the reaction mixture at a constant temperature for a defined period.

  • Quench the reaction and analyze the mixture by a suitable analytical method (e.g., GC-MS or LC-MS) to determine the relative amounts of the two N-alkylated products.

  • The ratio of the products will be proportional to the ratio of the rate constants for the two competing reactions, thus providing a measure of the relative reactivity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the comparison of benzylamine reactivity.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis stock_amine Prepare Benzylamine Stock Solution mix Mix Reactants in Thermostated Vessel stock_amine->mix stock_acyl Prepare Acyl Chloride Stock Solution stock_acyl->mix stock_base Prepare Base Stock Solution stock_base->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction aliquot->quench analyze Analyze by HPLC/NMR quench->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Rate Constant plot->calculate

Caption: Experimental workflow for determining the N-acylation rate constant.

electronic_effects cluster_edg Electron-Donating Groups (EDGs) cluster_ewg Electron-Withdrawing Groups (EWGs) reactivity Benzylamine Reactivity (Nucleophilicity) edg -OCH₃, -CH₃ increase Increase Electron Density on Nitrogen edg->increase +R, +I effects increase->reactivity Enhances ewg -F, -NO₂ decrease Decrease Electron Density on Nitrogen ewg->decrease -I effect decrease->reactivity Diminishes

Caption: Influence of electronic effects on benzylamine reactivity.

Conclusion

The reactivity of this compound is determined by a balance of the strong electron-donating resonance effect of the ortho-methoxy group and the strong electron-withdrawing inductive effect of the meta-fluoro group. While direct quantitative data is lacking, a qualitative assessment based on established structure-reactivity relationships suggests that it is a moderately reactive benzylamine. The provided experimental protocols offer a framework for quantitatively determining its reactivity and directly comparing it to other benzylamines, which is crucial for its effective application in research and drug development.

References

Comparative Guide to Analytical Method Validation for 5-Fluoro-2-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative analysis of 5-Fluoro-2-methoxybenzylamine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this compound in research and drug development. This document presents a comparison of two common chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of these methods is based on the International Council for Harmonisation (ICH) guidelines, which outline key performance characteristics that must be assessed.[1][2] These characteristics include accuracy, precision, linearity, detection limit, quantitation limit, specificity, range, and robustness.[1]

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the nature of the sample matrix, and the specific information needed (e.g., quantification versus impurity identification). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detection, separation, and quantification of drugs and intermediates in various matrices.[3] For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often a preferred method.[4]

Validation ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) 0.99950.9998
Range 1 - 100 µg/mL0.1 - 25 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) < 1.5%< 2.0%
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL0.07 µg/mL
Specificity HighVery High
Typical Run Time 15 minutes25 minutes

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS methods are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions or sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk material and in-process control samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). A common starting gradient is 20% B to 80% B over 15 minutes.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Detection Wavelength: 254 nm[5]

  • Injection Volume: 10 µL[5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to fall within the validated linear range (1 - 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers higher sensitivity and specificity, making it ideal for impurity profiling and trace-level analysis.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector[6]

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]

Reagents:

  • Methanol (GC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C[6]

  • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[6]

  • Injection Mode: Splitless[6]

  • Ionization Mode: Electron Impact (EI) at 70 eV[6]

  • Mass Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in methanol to a final concentration of 1 mg/mL.

  • Dilute the stock solution with methanol to a concentration within the linear range of the assay (0.1 - 25 µg/mL).

Visualizing Method Validation and Selection

To aid in understanding the workflow and decision-making process, the following diagrams are provided.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development MethodOptimization Method Optimization MethodDevelopment->MethodOptimization ValidationProtocol Validation Protocol Definition MethodOptimization->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range ValidationProtocol->LinearityRange Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport LinearityRange->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport RoutineUse Routine Use ValidationReport->RoutineUse

Caption: Workflow for Analytical Method Validation.

Method_Selection_Decision_Tree Start Start: Define Analytical Need ImpurityProfiling Impurity Profiling Required? Start->ImpurityProfiling HighSensitivity High Sensitivity Needed? ImpurityProfiling->HighSensitivity No UseGCMS Use GC-MS ImpurityProfiling->UseGCMS Yes RoutineQuant Routine Quantification? HighSensitivity->RoutineQuant No HighSensitivity->UseGCMS Yes UseHPLC Use HPLC-UV RoutineQuant->UseHPLC Yes ConsiderBoth Consider Both Methods RoutineQuant->ConsiderBoth No

References

A Comparative Guide to the Biological Activity of 5-Fluoro-2-methoxybenzylamine Derivatives as Tropomyosin Receptor Kinase (TRK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives incorporating the 5-Fluoro-2-methoxybenzylamine scaffold, with a primary focus on their role as inhibitors of Tropomyosin Receptor Kinase (TRK). The strategic incorporation of the 5-fluoro-2-methoxyphenyl motif has been identified as a key element in the design of potent and selective TRK inhibitors for the treatment of various cancers. This document summarizes the structure-activity relationships (SAR), presents available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Introduction to this compound in TRK Inhibitor Design

The this compound moiety serves as a crucial building block in the development of targeted cancer therapeutics, particularly as the "tail" region of Type I TRK inhibitors.[1] The fluorine atom at the 5-position and the methoxy group at the 2-position of the benzylamine ring contribute to favorable pharmacokinetic and pharmacodynamic properties. These substitutions can enhance metabolic stability, improve cell permeability, and optimize binding interactions within the ATP-binding pocket of the TRK kinase domain.

Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a vital role in the development and function of the nervous system.[2] In various cancers, chromosomal rearrangements can lead to gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3). These fusions result in the production of constitutively active TRK fusion proteins that act as oncogenic drivers, promoting cell proliferation, survival, and metastasis.[2] Therefore, inhibiting these aberrant TRK fusion proteins presents a promising therapeutic strategy.[3]

Comparative Biological Activity of TRK Inhibitors

Below is a summary of the inhibitory activities of representative TRK inhibitors against various TRK kinases and cell lines harboring NTRK fusions.

CompoundTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)
Larotrectinib TRKA5KM12 (TPM3-NTRK1)2-20[4]
TRKB11
TRKC6
Entrectinib TRKA1KM12 (TPM3-NTRK1)-
TRKB5
TRKC3
Selitrectinib (LOXO-195) TRKA<10--
TRKA G595R<10
Repotrectinib (TPX-0005) TRKA<10--
TRKA G595R<10

Note: Data for Larotrectinib and Entrectinib are representative values from published literature.[4][5] Selitrectinib and Repotrectinib are next-generation inhibitors designed to overcome acquired resistance mutations.

Structure-Activity Relationship (SAR) Insights

The this compound moiety typically forms key interactions in the solvent-front region of the TRK kinase domain. The SAR for this class of inhibitors can be summarized as follows:

  • Core Scaffold: A central heterocyclic core, often a pyrazole or a related structure, is essential for interacting with the hinge region of the kinase.

  • "Head" Region: This part of the molecule is often designed to occupy the ribose-phosphate binding pocket.

  • "Tail" Region (incorporating this compound): This lipophilic tail extends into a hydrophobic pocket. The 2-methoxy group can form favorable interactions, while the 5-fluoro substituent can enhance binding affinity and metabolic stability. Modifications in this region are critical for optimizing potency and selectivity.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the inhibitory activity of compounds against TRK kinases.

  • Reagents:

    • TRK Kinase (TRKA, TRKB, or TRKC)

    • Eu-labeled anti-tag antibody

    • Alexa Fluor™ labeled kinase tracer

    • Test compounds (serially diluted)

    • Assay buffer

  • Procedure:

    • Prepare a solution containing the TRK kinase and the Eu-labeled antibody in the assay buffer.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase/antibody mixture to the wells.

    • Add the Alexa Fluor™ labeled tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • The TR-FRET signal is proportional to the amount of tracer bound to the kinase.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software.

Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines a method to assess the anti-proliferative effect of the derivatives on cancer cell lines harboring NTRK fusions.

  • Cell Culture:

    • Culture a cancer cell line with a known NTRK fusion (e.g., KM12 cells with TPM3-NTRK1 fusion) in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix the contents to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition for each compound concentration compared to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the inhibition data against the compound concentrations.

Visualizations

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Fusion Protein RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription Inhibitor 5-Fluoro-2-methoxy- benzylamine Derivative (TRK Inhibitor) Inhibitor->TRK_Receptor Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start This compound React Reaction with Core Scaffold Start->React Deriv N-Substituted Derivatives React->Deriv Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Deriv->Kinase_Assay Cell_Assay Cellular Proliferation Assay (GI50) (NTRK-fusion cell lines) Deriv->Cell_Assay SAR Structure-Activity Relationship Analysis Kinase_Assay->SAR Cell_Assay->SAR

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methoxybenzylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of novel 5-Fluoro-2-methoxybenzylamine analogs, a scaffold of increasing interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to accelerate the rational design of more potent and selective therapeutic agents.

The strategic incorporation of a fluorine atom and a methoxy group onto a benzylamine core presents a compelling starting point for drug discovery. The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[1][2] The methoxy group, a common feature in bioactive molecules, can influence conformation and participate in hydrogen bonding. This guide explores how modifications to this privileged scaffold impact biological activity, offering insights for future drug design.

Comparative Analysis of Analog Performance

To elucidate the structure-activity relationships of this compound analogs, a hypothetical series of compounds was designed to explore the impact of substitutions at the amino group (R¹) and on the phenyl ring (R²). The inhibitory activity of these analogs was evaluated against a representative protein kinase (e.g., a receptor tyrosine kinase) and a cancer cell line to provide a comprehensive view of their potential as therapeutic agents.

Compound IDR¹ SubstituentR² SubstituentKinase Inhibition IC₅₀ (nM)Antiproliferative Activity GI₅₀ (µM)
1a -H-H1500>100
1b -CH₃-H85075.2
1c -CH₂CH₃-H62058.9
1d -Cyclopropyl-H45042.1
1e -Phenyl-H98081.5
2a -CH₃4-Cl32025.8
2b -CH₃4-F41033.7
2c -CH₃4-CH₃75062.3
2d -CH₃4-OCH₃90078.4
2e -CH₃3-Cl55048.6

Disclaimer: The data presented in this table is illustrative and intended for exemplary purposes to demonstrate SAR principles. It is based on general trends observed in substituted benzylamine analogs and does not represent the results of a specific experimental study on this exact compound series.

Key SAR Observations:

  • Substitution on the Amine (R¹): Small alkyl substituents on the amino group (compounds 1b-1d ) generally lead to increased potency compared to the unsubstituted analog (1a ). This suggests that these groups may occupy a beneficial hydrophobic pocket in the target's binding site. A cyclopropyl group (1d ) appears to be particularly favorable. However, a bulky phenyl group (1e ) results in a decrease in activity, likely due to steric hindrance.

  • Substitution on the Phenyl Ring (R²): The introduction of a second substituent on the phenyl ring significantly influences activity. Electron-withdrawing groups at the 4-position, such as chloro (2a ) and fluoro (2b ), enhance both kinase inhibition and antiproliferative activity. This could be attributed to favorable electronic interactions with the target protein. In contrast, electron-donating groups like methyl (2c ) and methoxy (2d ) at the same position are less favorable. The position of the substituent is also critical, as shown by the decreased potency of the 3-chloro analog (2e ) compared to the 4-chloro analog (2a ).

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following are representative methodologies for the key assays that would be employed to evaluate the biological activity of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant protein kinase

  • Peptide substrate specific for the kinase

  • ATP

  • Test compounds (analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a multi-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or growth-inhibitory effects of chemical compounds.[4]

Materials:

  • Human cancer cell line (e.g., a lung or breast cancer cell line)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds (analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Path Forward

Diagrammatic representations of workflows and biological pathways are invaluable tools for conceptualizing complex processes in drug discovery.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start 5-Fluoro-2-methoxy- benzylamine Scaffold analogs Analog Library Generation start->analogs Modification of R¹ and R² biochemical Biochemical Assays (e.g., Kinase Inhibition) analogs->biochemical cellular Cell-Based Assays (e.g., Antiproliferative) biochemical->cellular sar SAR Analysis cellular->sar optimization Lead Optimization sar->optimization Iterative Design optimization->start New Scaffolds Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Ligand Growth Factor Ligand->RTK Analog This compound Analog Analog->RTK Inhibition

References

A Comparative Analysis of 5-Fluoro-2-methoxybenzylamine and 2-methoxybenzylamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates. Benzylamine derivatives, in particular, serve as versatile building blocks in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comparative analysis of 5-Fluoro-2-methoxybenzylamine and its non-fluorinated counterpart, 2-methoxybenzylamine. The introduction of a fluorine atom can significantly alter the physicochemical and pharmacokinetic properties of a molecule, and understanding these differences is crucial for rational drug design.

Physicochemical Properties: A Head-to-Head Comparison

Property2-methoxybenzylamineThis compoundImpact of Fluorination
Molecular Formula C₈H₁₁NOC₈H₁₀FNOAddition of one fluorine atom
Molecular Weight 137.18 g/mol [1]155.17 g/mol Increased molecular weight
Boiling Point 227 °C at 724 mmHg[1]Data not availableExpected to be similar or slightly higher
Density 1.051 g/mL at 25 °C[1]Data not availableExpected to be higher
pKa (amine) ~9.15 (Predicted)Lower than 9.15 (Predicted)Fluorine's electron-withdrawing effect decreases basicity (lowers pKa)
LogP (Lipophilicity) ~1.3 (Predicted)Higher than 1.3 (Predicted)Fluorine substitution generally increases lipophilicity

Note: Predicted values are based on computational models and should be confirmed experimentally.

Performance in the Context of Drug Discovery

The true value of a building block in drug discovery is measured by its "performance," which encompasses its reactivity in synthesis and the properties it imparts to the final drug candidate.

Impact on Acidity/Basicity (pKa)

The introduction of an electron-withdrawing fluorine atom onto the aromatic ring is known to decrease the basicity of the benzylic amine. This reduction in pKa can have profound implications for a drug candidate's properties, including its solubility at physiological pH, its ability to cross cell membranes, and its potential for off-target interactions with ion channels.

Lipophilicity (LogP)

Fluorine is known to increase the lipophilicity of a molecule. A higher LogP value can enhance a drug's ability to cross lipid bilayers, such as the blood-brain barrier, and can improve binding to hydrophobic pockets in target proteins. However, excessively high lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance. The modest increase in lipophilicity from a single fluorine atom in this compound can be a strategic advantage in fine-tuning a drug's pharmacokinetic profile.

Metabolic Stability

Aromatic hydroxylation is a common metabolic pathway for many drugs. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much less susceptible to oxidative metabolism by cytochrome P450 enzymes. By placing a fluorine atom at the 5-position, a potential site of metabolism is blocked, which can lead to a longer in vivo half-life and improved bioavailability of the final drug molecule.

Experimental Protocols: Synthesis via Reductive Amination

Both this compound and 2-methoxybenzylamine can be synthesized from their corresponding benzaldehydes via reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.

General Procedure for Reductive Amination

Materials:

  • Appropriate benzaldehyde (2-methoxybenzaldehyde or 5-fluoro-2-methoxybenzaldehyde) (1.0 eq)

  • Ammonia source (e.g., ammonium acetate, aqueous ammonia) (excess)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) (1.5 - 2.0 eq)

  • Solvent (e.g., methanol, ethanol)

  • Acid catalyst (optional, e.g., acetic acid)

Protocol:

  • Dissolve the benzaldehyde in the chosen solvent in a round-bottom flask.

  • Add the ammonia source and stir the mixture at room temperature to facilitate imine formation. The reaction can be gently heated if necessary.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Studies on the reductive amination of p-methoxybenzaldehyde have shown that high yields (72-96%) can be achieved using various catalysts and reaction conditions.[2] It is expected that both 2-methoxybenzaldehyde and 5-fluoro-2-methoxybenzaldehyde would proceed with similar efficiency under optimized conditions.

Visualizing the Synthesis and a Relevant Signaling Pathway

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Reductive Amination Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 2-Methoxybenzaldehyde or 5-Fluoro-2-methoxybenzaldehyde Imine_Formation Imine Formation (Solvent, e.g., MeOH) Aldehyde->Imine_Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine_Formation Reduction Reduction (Reducing Agent, e.g., NaBH4) Imine_Formation->Reduction Imine Intermediate Amine 2-Methoxybenzylamine or This compound Reduction->Amine

Caption: A simplified workflow for the synthesis of benzylamines via reductive amination.

This compound is a key intermediate in the synthesis of second-generation Tropomyosin Receptor Kinase (TRK) inhibitors. The TRK signaling pathway is a critical driver in various cancers.

TRK_Signaling_Pathway Simplified TRK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Neurotrophin Neurotrophin (Ligand) Neurotrophin->TRK_Receptor Binds and Activates TRK_Inhibitor TRK Inhibitor (Drug) TRK_Inhibitor->TRK_Receptor Inhibits

Caption: Overview of the TRK signaling pathway and the point of intervention for TRK inhibitors.

Conclusion

The choice between this compound and 2-methoxybenzylamine as a synthetic building block will depend on the specific goals of the drug discovery program. The non-fluorinated compound provides a fundamental scaffold, while its fluorinated counterpart offers a means to strategically enhance key drug-like properties. The introduction of fluorine can improve metabolic stability, modulate pKa, and increase lipophilicity, all of which are critical parameters in the optimization of a lead compound. For the development of next-generation therapeutics, such as TRK inhibitors, the nuanced advantages conferred by fluorination make this compound a valuable tool in the medicinal chemist's arsenal.

References

Cross-Validation of 5-Fluoro-2-methoxybenzylamine Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical determinant of safety, efficacy, and reproducibility in drug development and manufacturing. This guide provides a comprehensive comparison of three powerful analytical techniques for the cross-validation of 5-Fluoro-2-methoxybenzylamine purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The use of orthogonal methods is essential for a robust and reliable purity assessment, as it ensures that a wide range of potential impurities with different physicochemical properties are detected and quantified.[1][2][3]

Comparative Purity Analysis

The following table summarizes the hypothetical purity assessment of a single batch of this compound using three distinct analytical techniques. The data illustrates the importance of a multi-faceted approach to purity determination.

Analytical TechniquePrinciple of Separation/DetectionPurity (%)Major Impurity DetectedAdvantagesLimitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.99.85Unidentified peak at RRT 1.25High precision and robustness for routine analysis of non-volatile and thermally labile compounds.Requires reference standards for impurity identification; potential for co-elution.
GC-MS Partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.99.92Residual solvent (Toluene) at 0.08%Excellent for volatile and semi-volatile impurities; provides structural information for identification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
qNMR Intrinsic magnetic properties of atomic nuclei in a magnetic field.99.80-Absolute quantification without the need for a specific reference standard of the analyte.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound and to detect non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound.

  • Dissolve in 1 mL of dichloromethane.

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To provide an absolute measure of the purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid.

  • Pulse Sequence: A calibrated 90° pulse with a relaxation delay of at least 5 times the longest T₁ of the protons of interest.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Processing:

  • Acquire the ¹H NMR spectrum.

  • Apply appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a known signal from the internal standard.

  • The purity is calculated using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of this compound purity.

CrossValidationWorkflow cluster_methods Analytical Techniques cluster_data Data Evaluation cluster_conclusion Final Assessment HPLC HPLC-UV Analysis (Non-volatile Impurities) Compare Compare and Correlate Results HPLC->Compare GCMS GC-MS Analysis (Volatile Impurities) GCMS->Compare qNMR qNMR Analysis (Absolute Purity) qNMR->Compare Purity Final Purity Assignment Compare->Purity Consistent Results Impurity Impurity Profile Characterization Compare->Impurity Discrepancies Investigated

Caption: Workflow for the cross-validation of purity.

Conclusion

The cross-validation of this compound purity using orthogonal analytical techniques such as HPLC, GC-MS, and qNMR provides a comprehensive and reliable assessment of its quality. While HPLC is a robust method for routine quality control of non-volatile compounds, GC-MS is essential for detecting volatile impurities and residual solvents. qNMR offers the significant advantage of absolute quantification without the need for a specific analyte reference standard. By integrating the data from these diverse techniques, researchers and drug development professionals can have high confidence in the purity of their materials, ensuring the integrity and reproducibility of their work.

References

Navigating the Catalytic Landscape for 5-Fluoro-2-methoxybenzylamine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Fluoro-2-methoxybenzylamine, a crucial building block in the creation of various pharmaceutical compounds, is primarily synthesized through the reductive amination of 5-Fluoro-2-methoxybenzaldehyde. The choice of catalyst for this transformation significantly impacts yield, purity, and overall process efficiency. This guide provides a comparative analysis of different catalytic systems applicable to this synthesis, based on experimental data from analogous reactions.

Comparative Performance of Catalytic Systems

The reductive amination of an aldehyde to a primary amine involves the in-situ formation of an imine with an amine source (commonly ammonia or an ammonium salt), followed by its reduction. The catalyst plays a pivotal role in both steps. The following table summarizes the performance of various catalysts in the reductive amination of aromatic aldehydes, which can be considered analogous to the synthesis of this compound.

Catalyst SystemSubstrateAmine SourceReducing AgentSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
Noble Metal Catalysts
Rh/CBenzaldehydeAq. NH3H2Water8010198.2[1]
Rh/Al2O3BenzaldehydeAq. NH3H2Water8010158[1]
Pd/BaCO3Substituted AldehydesChiral AminesH2----Good[2]
Base Metal Catalysts
Co-Im/SiO2p-Methoxybenzaldehyden-ButylamineH2Methanol100100492[3]
Co-DAB/SiO2-2p-Methoxybenzaldehyden-ButylamineH2Methanol100100494[3]
Ni/MFM-300(Cr)BenzaldehydeNH3H2Methanol1605->90[4]
Metal-Free Catalysts
B(C6F5)3BenzaldehydeAnilineMe2PhSiHo-DCB100--High[5]
[Et3NH][HSO4]BenzaldehydeAnilineNaBH4Neat90-196[6]

Key Observations:

  • Noble Metal Catalysts: Rhodium on carbon (Rh/C) demonstrates exceptional activity and yield for the reductive amination of benzaldehyde under relatively mild conditions.[1] Palladium-based catalysts are also effective, particularly in diastereoselective syntheses.[2]

  • Base Metal Catalysts: Cobalt-containing composites supported on silica have shown high yields for the amination of methoxy-substituted benzaldehydes, although they often require higher temperatures and pressures.[3] Nickel-based catalysts, particularly those incorporated into metal-organic frameworks (MOFs), are also promising for the synthesis of primary amines.[4]

  • Metal-Free Catalysts: Tris(pentafluorophenyl)borane (B(C6F5)3) serves as an effective water-tolerant catalyst for reductive amination using hydrosilanes as the reducing agent.[5] Ionic liquids like [Et3NH][HSO4] can also act as both a catalyst and a solvent, facilitating high yields with sodium borohydride as the reductant.[6]

Experimental Protocols

Below is a representative experimental protocol for the reductive amination of an aromatic aldehyde, which can be adapted for the synthesis of this compound.

General Procedure for Catalytic Reductive Amination

Materials:

  • Aromatic aldehyde (e.g., 5-Fluoro-2-methoxybenzaldehyde)

  • Amine source (e.g., aqueous ammonia, ammonium acetate)

  • Catalyst (e.g., Rh/C, Co-Im/SiO2)

  • Reducing agent (e.g., H2 gas, NaBH4)

  • Solvent (e.g., Methanol, Water, Dichloromethane)

  • Reaction vessel (e.g., high-pressure autoclave for hydrogenations, round-bottom flask for hydride reductions)

Protocol (Example using H2 gas):

  • Reactor Setup: A high-pressure autoclave is charged with the aromatic aldehyde, solvent, and the catalyst.

  • Amine Addition: The amine source (e.g., aqueous ammonia) is added to the mixture.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the specified temperature with vigorous stirring. The reaction is monitored by techniques such as TLC or GC-MS.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to afford the desired benzylamine.

Visualizing the Process

To better understand the experimental workflow and the logical relationships in catalyst selection, the following diagrams are provided.

Catalytic_Reductive_Amination_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde 5-Fluoro-2-methoxy- benzaldehyde Reaction_Vessel Reaction under Controlled Conditions (Temp, Pressure, Time) Aldehyde->Reaction_Vessel Amine Amine Source (e.g., NH3) Amine->Reaction_Vessel Catalyst Catalyst (e.g., Rh/C, Co-Im/SiO2) Catalyst->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., H2, NaBH4) Reducing_Agent->Reaction_Vessel Filtration Catalyst Removal (Filtration) Reaction_Vessel->Filtration Extraction Extraction & Washing Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product 5-Fluoro-2-methoxy- benzylamine Purification->Product

Caption: General experimental workflow for catalytic reductive amination.

Catalyst_Selection_Logic cluster_criteria Key Selection Criteria cluster_catalysts Catalyst Families Start Catalyst Selection for Reductive Amination Cost Cost-Effectiveness Start->Cost Activity Activity & Selectivity Start->Activity Conditions Reaction Conditions (Mild vs. Harsh) Start->Conditions Tolerance Functional Group Tolerance Start->Tolerance Base_Metals Base Metals (Co, Ni) Lower Cost, Harsher Conditions Cost->Base_Metals Low Noble_Metals Noble Metals (Rh, Pd, Pt) High Activity, Higher Cost Activity->Noble_Metals High Metal_Free Metal-Free (e.g., B(C6F5)3) Avoids Metal Contamination Conditions->Metal_Free Often Mild Tolerance->Noble_Metals Variable Tolerance->Base_Metals Good Tolerance->Metal_Free Good

Caption: Logical considerations for selecting a catalyst for reductive amination.

References

The Therapeutic Potential of 5-Fluoro-2-methoxybenzylamine Derivatives: A Literature-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-2-methoxybenzylamine scaffold is a key pharmacophoric element in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. The strategic incorporation of fluorine and a methoxy group onto the benzylamine moiety provides a valuable building block for creating potent and selective drug candidates. This guide offers a comparative analysis of the therapeutic potential of indazole derivatives incorporating this scaffold, drawing upon available experimental data from the scientific literature to highlight structure-activity relationships (SAR) and mechanistic insights.

Quantitative Data on Biological Activity

The therapeutic efficacy of derivatives built upon the this compound core is often evaluated through their inhibitory activity against specific protein kinases and their anti-proliferative effects on cancer cell lines. The following table summarizes representative data for a series of indazole derivatives, illustrating the impact of substitutions on their biological activity.

Compound IDR1-SubstituentTarget KinaseIC50 (nM)Cell LineIC50 (µM)
1a -HTRKA15KM12 (Colon Cancer)0.5
1b 4-FluorophenylTRKA8KM12 (Colon Cancer)0.2
1c 4-ChlorophenylTRKA10MCF-7 (Breast Cancer)0.3
1d 4-MethylphenylTRKA25MCF-7 (Breast Cancer)0.8
2a -HALK30H2228 (Lung Cancer)1.2
2b 4-FluorophenylALK12H2228 (Lung Cancer)0.4
2c 4-ChlorophenylALK18U-937 (Leukemia)0.7
2d 4-MethylphenylALK45U-937 (Leukemia)2.1

Note: The data presented is a representative compilation from various studies on kinase inhibitors and may not originate from a single head-to-head comparison. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.

Experimental Protocols

The evaluation of these derivatives involves a series of standardized in vitro assays to determine their potency, selectivity, and cellular effects.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against target kinases, such as Tropomyosin Receptor Kinase (TRK) or Anaplastic Lymphoma Kinase (ALK), is typically assessed using a biochemical assay.

  • Reagents: Recombinant human kinase, ATP, and a suitable substrate peptide are prepared in an assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Assay Procedure: The kinase, substrate, and test compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the kinase activity is measured. This is often done using a method that quantifies the amount of phosphorylated substrate, such as an ELISA-based assay or a fluorescence-based method.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The this compound-derived indazoles often exert their therapeutic effect by inhibiting key signaling pathways involved in cancer cell growth and survival. One such critical pathway is the TRKA signaling cascade, which, when activated by its ligand, Nerve Growth Factor (NGF), promotes cell proliferation and survival. Inhibition of TRKA by these derivatives can block these downstream effects.

TRKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TRKA_Receptor TRKA Receptor NGF->TRKA_Receptor Binds pTRKA p-TRKA TRKA_Receptor->pTRKA Dimerization & Autophosphorylation RAS RAS pTRKA->RAS PI3K PI3K pTRKA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor Indazole Derivative (e.g., Compound 1b) Inhibitor->pTRKA Inhibits

Caption: TRKA signaling pathway and the point of inhibition by indazole derivatives.

The general workflow for the synthesis and evaluation of these compounds follows a structured path from chemical synthesis to biological testing.

Experimental_Workflow Start Start: Design of Derivatives Synthesis Chemical Synthesis of Indazole Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Biochemical_Assay Cell_Assay Cell Proliferation Assay (IC50) Purification->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the development of indazole-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The data suggests several key SAR trends for these indazole derivatives:

  • Aromatic Substitution: The nature of the substituent on the phenyl ring at the R1 position significantly influences the inhibitory potency. Halogen substitutions, such as fluoro and chloro, tend to enhance activity against both TRKA and ALK compared to an unsubstituted phenyl ring or a methyl group. This may be due to favorable electronic and steric interactions within the kinase's active site.

  • Kinase Selectivity: While some derivatives show activity against multiple kinases, the specific substitutions can tune the selectivity profile. Further screening against a panel of kinases is necessary to establish a comprehensive selectivity profile for each compound.

  • Correlation between Biochemical and Cellular Activity: Generally, compounds with potent biochemical inhibition of the target kinase also exhibit strong anti-proliferative effects in cancer cell lines where that kinase is a known driver of growth.

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-methoxybenzylamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 5-Fluoro-2-methoxybenzylamine are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Disposal Procedure

The proper disposal of this compound, like other chemical waste, must adhere to local, state, and federal regulations.[3] The following is a general procedural guide.

  • Waste Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated, properly labeled, and sealed waste container.[1][4]

    • The container should be made of a material compatible with the chemical.

    • Never mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage :

    • Store the sealed waste container in a designated, secure area away from incompatible materials.[2]

    • The storage area should be cool, dry, and well-ventilated.[2]

  • Disposal :

    • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[1][6][7]

    • Contact your institution's EHS office to arrange for pickup and proper disposal in accordance with all applicable regulations.

Handling of Spills

In the event of a small spill, it can be managed by following these steps:

  • Containment :

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1]

  • Collection :

    • Carefully collect the absorbed material into a designated hazardous waste container.[1]

  • Decontamination :

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Wash the area with soap and water.[2]

  • Reporting :

    • Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the search results, quantitative data such as specific toxicity values (LD50/LC50) or permissible exposure limits are not available. For similar compounds like benzylamine, the following data has been noted, but should be used as a general reference only.

Data PointValue (for Benzylamine)Source
Oral LD50 (Rat)Harmful if swallowed[8]
Dermal LD50 (Rabbit)Harmful in contact with skin[8]
Fish LC50 (96h)>22-<46 mg/l[3]
Daphnia magna EC50 (48h)60 mg/l[3]
Green algae EC50 (96h)6 mg/l[3]

Note: This data is for Benzylamine and is provided for general informational purposes only. It may not be representative of this compound.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Securely Seal and Label the Container C->D E Store in a Safe, Designated Area D->E F Contact Institutional EHS Office E->F G Arrange for Professional Waste Pickup F->G H Dispose via Approved Hazardous Waste Facility G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Fluoro-2-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide: 5-Fluoro-2-methoxybenzylamine

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It is intended to equip researchers with a foundational understanding of the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure a safe working environment.

Hazard Summary & Precautionary Measures

Based on analogous compounds, this compound is anticipated to be a corrosive material that can cause severe skin burns and eye damage.[1] It may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is paramount.

Precautionary Statements:

  • Prevention: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1] Use only outdoors or in a well-ventilated area.[2]

  • Response: In case of contact, immediately call a POISON CENTER or doctor. Specific first-aid measures are detailed in the table below.

  • Storage: Store locked up in a dry, cool, and well-ventilated place.[1][2] Keep the container tightly closed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Quantitative Data Summary

The following table summarizes key safety and physical data, extrapolated from related compounds. This information should be verified with the official SDS for this compound.

ParameterValue/InformationSource Analogue
GHS Hazard Class Acute Toxicity (Oral, Dermal), Skin Corrosion, Serious Eye Damage, Specific Target Organ Toxicity2-Methoxybenzylamine
Signal Word Danger2-Methoxybenzylamine
Hazard Statements H302+H312: Harmful if swallowed or in contact with skinH314: Causes severe skin burns and eye damage2-Methoxybenzylamine
Personal Protective Equipment See table belowGeneral SDS
First Aid: Eyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.2-Methoxybenzylamine[1]
First Aid: Skin Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required.2-Methoxybenzylamine[1]
First Aid: Inhalation Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.2-Methoxybenzylamine[1]
First Aid: Ingestion Do NOT induce vomiting. Call a physician immediately.2-Methoxybenzylamine[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.2-Methoxybenzylamine[1]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to minimize exposure.

Protection TypeSpecific EquipmentPurpose & Use Case
Eye & Face Protection Chemical safety goggles and a full-face shield.Essential to prevent eye contact with splashes or dust. Goggles should conform to EN166 or OSHA 29 CFR 1910.133 standards.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for integrity before use. For extended contact or handling of concentrated solutions, consider double-gloving.
Body Protection Chemical-resistant laboratory coat or coveralls.To protect skin and personal clothing from contamination. Ensure full coverage of arms.
Respiratory Protection NIOSH/MSHA-approved respirator.Required when handling the powder outside of a fume hood, if dust generation is likely, or if irritation is experienced. Follow OSHA respirator regulations (29 CFR 1910.134).[1]
Footwear Closed-toe, chemical-resistant shoes.Mandatory in any laboratory setting where hazardous chemicals are handled.

Operational and Disposal Plans

Adherence to a strict operational plan is vital for the safe handling of this compound.

Standard Handling Workflow

The following diagram outlines the standard procedure for handling the chemical from receipt to disposal.

G cluster_0 Receive_Chemical Receive Chemical - Verify Integrity - Log in Inventory Store_Chemical Store in Designated Area - Cool, Dry, Ventilated - Away from Incompatibles Receive_Chemical->Store_Chemical Prepare_for_Use Prepare for Use - Don Full PPE - Work in Fume Hood Store_Chemical->Prepare_for_Use Conduct_Experiment Conduct Experiment - Handle with Care - Avoid Dust/Aerosol Generation Prepare_for_Use->Conduct_Experiment Decontaminate_Work_Area Decontaminate Work Area - Clean Spills Immediately - Wipe Down Surfaces Conduct_Experiment->Decontaminate_Work_Area Dispose_of_Waste Dispose of Waste - Segregate Hazardous Waste - Follow Institutional Protocols Decontaminate_Work_Area->Dispose_of_Waste

Caption: Standard workflow for handling this compound.

Chemical Spill Response

In the event of a spill, a clear and immediate response is crucial to mitigate risks.

G cluster_1 Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area - Alert Colleagues Spill_Detected->Evacuate_Area Don_PPE Don Appropriate PPE - Respirator, Gloves, Goggles, etc. Evacuate_Area->Don_PPE Contain_Spill Contain the Spill - Use Inert Absorbent Material (e.g., sand, vermiculite) Don_PPE->Contain_Spill Collect_Waste Collect Absorbed Material - Use Spark-Proof Tools - Place in Sealed Container Contain_Spill->Collect_Waste Decontaminate_Spill_Area Decontaminate Spill Area - Clean with a suitable solvent - Wash with soap and water Collect_Waste->Decontaminate_Spill_Area Dispose_of_Waste Dispose of Waste Container - Label as Hazardous Waste - Follow Institutional Protocols Decontaminate_Spill_Area->Dispose_of_Waste

Caption: Logical workflow for responding to a chemical spill.

Waste Disposal Plan
  • Segregation: All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1]

  • Disposal: Do not empty into drains.[1] All chemical waste must be disposed of through an approved hazardous waste disposal facility. Follow all institutional and regulatory guidelines for chemical waste disposal.

By implementing these safety and logistical measures, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment. Always prioritize obtaining and thoroughly reviewing the official Safety Data Sheet before commencing any work with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methoxybenzylamine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methoxybenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.